molecular formula C10H11ClO2 B020236 (2,6-Dimethylphenoxy)acetyl Chloride CAS No. 20143-48-0

(2,6-Dimethylphenoxy)acetyl Chloride

Cat. No.: B020236
CAS No.: 20143-48-0
M. Wt: 198.64 g/mol
InChI Key: MTOBBJCWGZMHGE-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenoxy)acetyl Chloride is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,6-Dimethylphenoxy)acetyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dimethylphenoxy)acetyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dimethylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOBBJCWGZMHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to (2,6-Dimethylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Review of a Key Pharmaceutical Intermediate

Abstract

(2,6-Dimethylphenoxy)acetyl chloride (CAS No. 20143-48-0) is a reactive acyl chloride derivative of significant interest to the pharmaceutical and organic synthesis sectors. Its structure, featuring a sterically hindered phenoxy group, imparts unique reactivity and makes it a crucial building block, most notably in the synthesis of the Class IB antiarrhythmic agent, Mexiletine. This guide provides a comprehensive technical overview encompassing its physicochemical properties, synthesis, chemical reactivity, handling protocols, and its principal application in drug development. By integrating established chemical principles with practical, field-proven insights, this document serves as a vital resource for researchers, chemists, and process development scientists.

Compound Profile and Physicochemical Properties

(2,6-Dimethylphenoxy)acetyl chloride is a specialized chemical intermediate valued for its defined structure and reactivity. A clear understanding of its physical and chemical properties is the foundation for its safe handling and effective use in synthesis.

The compound is typically encountered as a light-yellowish oil, a physical state that dictates its handling and storage procedures.[1][2] It is soluble in common aprotic organic solvents such as acetone, chloroform, and dichloromethane, which is a critical consideration for reaction medium selection.[1]

Table 1: Physicochemical and Identification Data for (2,6-Dimethylphenoxy)acetyl chloride

PropertyValueSource
CAS Number 20143-48-0[1][2][3][4][5]
Molecular Formula C₁₀H₁₁ClO₂[1][2][3][4][6]
Molecular Weight 198.65 g/mol [1][2][3][4][6]
IUPAC Name 2-(2,6-dimethylphenoxy)acetyl chloride[3][6]
Appearance Light-Yellowish Oil[1][2]
Storage 2-8°C, under inert atmosphere[2]

For quality control and characterization, standard analytical techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the proton and carbon framework, while Infrared (IR) spectroscopy can verify the presence of the characteristic acyl chloride carbonyl stretch. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for assessing purity and identifying any potential impurities.

Synthesis and Manufacturing Insights

The synthesis of (2,6-Dimethylphenoxy)acetyl chloride is a well-established process, typically starting from the corresponding carboxylic acid, (2,6-Dimethylphenoxy)acetic acid. The conversion of a carboxylic acid to an acyl chloride is a cornerstone reaction in organic synthesis, designed to "activate" the carboxyl group for subsequent nucleophilic substitution.

The most common and industrially scalable method involves the treatment of (2,6-Dimethylphenoxy)acetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and can be easily removed from the reaction mixture, simplifying purification.

Causality in Reagent Selection: The choice of thionyl chloride over other reagents like oxalyl chloride is often driven by a balance of reactivity, cost, and ease of workup. While oxalyl chloride is also highly effective, it is typically more expensive. The reaction is usually performed in an inert aprotic solvent, such as toluene or dichloromethane, to prevent unwanted side reactions with the solvent. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the reaction via the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent.

The precursor, (2,6-Dimethylphenoxy)acetic acid, can be synthesized from 2,6-dimethylphenol and a haloacetic acid, such as chloroacetic acid, under basic conditions.[7]

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_main Acyl Chloride Formation Phenol 2,6-Dimethylphenol Product_Acid (2,6-Dimethylphenoxy)acetic acid Phenol->Product_Acid Base (e.g., NaOH) Acid Chloroacetic Acid Acid->Product_Acid Start (2,6-Dimethylphenoxy)acetic acid Product (2,6-Dimethylphenoxy)acetyl chloride Start->Product Reagent Thionyl Chloride (SOCl₂) + cat. DMF Reagent->Product

Caption: General synthesis pathway for (2,6-Dimethylphenoxy)acetyl chloride.

Chemical Reactivity and Handling Protocols

As an acyl chloride, the compound's reactivity is dominated by the electrophilic nature of the carbonyl carbon. The chloride is an excellent leaving group, making the compound highly susceptible to nucleophilic acyl substitution. This high reactivity is precisely why it is a valuable synthetic intermediate, but it also necessitates stringent handling protocols.[8]

Key Reactions:

  • Hydrolysis: Reacts violently with water and moisture to hydrolyze back to the parent carboxylic acid and hydrochloric acid.[9][10] This underscores the critical need for anhydrous (dry) conditions during storage and use.

  • Alcoholysis: Reacts with alcohols to form esters.

  • Aminolysis: Reacts readily with primary and secondary amines to form amides. This is the key reaction in its application for pharmaceutical synthesis.

  • Friedel-Crafts Acylation: Can react with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Table 2: Reactivity Profile with Common Nucleophiles

NucleophileReagent TypeProduct ClassReaction Significance
Water (H₂O)Solvent/ImpurityCarboxylic AcidDecomposition pathway; must be avoided.
Alcohol (R'-OH)ReagentEsterStandard ester synthesis.
Ammonia (NH₃)ReagentPrimary AmideFormation of unsubstituted amides.
Primary Amine (R'-NH₂)ReagentSecondary AmideKey step in Mexiletine synthesis.
Secondary Amine (R'₂NH)ReagentTertiary AmideFormation of disubstituted amides.

Self-Validating Safety and Handling Protocol:

Given its hazardous properties, a self-validating protocol for handling is mandatory. The compound is corrosive and causes severe skin burns and eye damage.[3][5][9] It also reacts violently with water.[9][10]

  • Preparation & Environment: All work must be conducted in a certified chemical fume hood. All glassware and equipment must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) to remove all traces of moisture. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[9]

  • Reagent Transfer: Use dry syringes or cannulas for transferring the acyl chloride. Never handle it in the open air.

  • Quenching: Upon reaction completion, any excess acyl chloride must be quenched carefully. This is typically done by slowly adding the reaction mixture to a separate flask containing a stirred, cooled solution of a weak base like sodium bicarbonate or an alcohol like isopropanol. Never add water or base directly to the bulk acyl chloride.

  • Spill & Waste Management: Neutralize spills with a dry material like sodium bicarbonate before carefully cleaning. All waste must be collected in designated, sealed containers for hazardous chemical disposal.

Core Application: Synthesis of Mexiletine

The primary and most well-documented application of (2,6-Dimethylphenoxy)acetyl chloride is as a key intermediate in the synthesis of Mexiletine.[11][12][13] Mexiletine, structurally similar to lidocaine, is a Class 1B antiarrhythmic drug used to treat ventricular arrhythmias.[14] It functions by blocking sodium channels in cardiac myocytes.[14]

The synthesis involves the reaction of (2,6-Dimethylphenoxy)acetyl chloride with an appropriate amine, followed by further transformations. A common synthetic route involves the conversion of the acyl chloride into a ketone, which is then transformed into the target amine.

Illustrative Experimental Workflow: Amidation for Precursor Synthesis

This protocol describes a representative amidation reaction, a critical step in many synthetic routes leading to Mexiletine or its analogues.

  • Reactor Setup: A multi-neck, round-bottom flask, dried and equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with 2-aminopropane (isopropylamine) (1.2 equivalents) dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0°C in an ice bath.

  • Acyl Chloride Addition: (2,6-Dimethylphenoxy)acetyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM and transferred to the dropping funnel. This solution is added dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. The formation of a precipitate (amine hydrochloride salt) is expected.

  • Reaction & Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting acyl chloride is consumed.

  • Workup & Purification (Self-Validation):

    • The reaction mixture is washed sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine. .

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The resulting crude amide is purified by recrystallization or column chromatography.

  • Characterization: The identity and purity of the final product are confirmed by NMR, IR, and melting point analysis, ensuring the successful and complete conversion.

Mexiletine_Synthesis_Workflow Start (2,6-Dimethylphenoxy)acetyl chloride Reaction Amidation Reaction (Anhydrous DCM, 0°C -> RT) Start->Reaction Amine Nucleophilic Amine (e.g., Isopropylamine) Amine->Reaction Workup Aqueous Workup (Wash, Dry, Concentrate) Reaction->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify QC Characterization (QC) (NMR, IR, MP) Purify->QC Product Amide Intermediate QC->Product Further Further Transformations (e.g., Reduction) Product->Further Final Mexiletine API Further->Final

Caption: Workflow for synthesizing a Mexiletine precursor via amidation.

References

  • CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid.
  • CN102603543B - Preparation method of mexiletine hydrochloride.
  • Process For The Preparation Of Mexiletine Hydrochloride. Quick Company. [Link]

  • CN105017033A - Process for producing mexiletine hydrochloride.
  • CAS No : 20143-48-0 | Product Name : (2,6-Dimethylphenoxy)acetyl Chloride. Pharmaffiliates. [Link]

  • (2,6-Dimethylphenoxy)acetyl Chloride | C10H11ClO2 | CID 12353505. PubChem. [Link]

  • Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential. Frontiers in Pharmacology. [Link]

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Acetyl chloride D3. Carl ROTH. [Link]

  • Hanna, C. & St. Martin, M. (2023). Mexiletine. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Reactions of Acyl Chlorides. MaChemGuy via YouTube. [Link]

Sources

(2,6-Dimethylphenoxy)acetyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and pharmaceutical applications of (2,6-Dimethylphenoxy)acetyl chloride, a critical building block in medicinal chemistry.

Properties, Synthesis, and Pharmaceutical Applications

Executive Summary

(2,6-Dimethylphenoxy)acetyl chloride is a specialized acylating agent used primarily in the synthesis of peptidomimetic drugs. Its defining structural feature—the sterically hindered 2,6-dimethylphenoxy moiety—serves as a "metabolic shield," protecting adjacent amide bonds from rapid enzymatic hydrolysis. This molecule is a key intermediate in the manufacturing of Lopinavir (a component of the HIV drug Kaletra), where it functions as the N-terminal capping group.[1] This guide provides a comprehensive analysis of its physicochemical profile, manufacturing logic, and handling protocols for drug development professionals.

Physicochemical Profile

The molecule consists of an activated acid chloride functionality linked to a 2,6-xylyl ether.[1] The ortho-methyl groups provide significant steric bulk, influencing both its chemical reactivity and the pharmacokinetics of the final drug product.[1]

Table 1: Key Chemical Data

PropertySpecification
CAS Number 20143-48-0
IUPAC Name 2-(2,6-Dimethylphenoxy)acetyl chloride
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
Appearance Light-yellowish to colorless oil (fumes in moist air)
Boiling Point ~130–135 °C at 10 mmHg (Estimated based on acid precursor)
Density ~1.15 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols
Stability Moisture sensitive; Hydrolyzes to (2,6-Dimethylphenoxy)acetic acid
Structural Visualization

The following diagram illustrates the steric environment created by the methyl groups (Positions 2 and 6) flanking the ether linkage.[1]

Structure Figure 1: Functional Pharmacophore Analysis of (2,6-Dimethylphenoxy)acetyl Chloride Phenol 2,6-Dimethylphenoxy Core (Lipophilic & Steric Shield) Linker Ether Linker (-O-CH2-) Phenol->Linker Stable Ether Bond Warhead Acid Chloride (-COCl) Linker->Warhead Activated Electrophile

[1]

Synthesis & Manufacturing Logic

The synthesis of (2,6-Dimethylphenoxy)acetyl chloride is a two-stage process designed to maximize yield while minimizing the formation of self-polymerized impurities.[1]

Stage 1: Williamson Ether Synthesis

The precursor, (2,6-Dimethylphenoxy)acetic acid (CAS 13335-71-2), is generated by alkylating 2,6-xylenol with chloroacetic acid under basic conditions.[1] The steric hindrance of the 2,6-methyl groups requires forcing conditions (elevated temperature/strong base) compared to simple phenols.[1]

Stage 2: Acyl Chloride Formation

The acid is converted to the acid chloride using Thionyl Chloride (SOCl₂) .[1] This method is preferred over Oxalyl Chloride in industrial settings due to the gaseous byproducts (SO₂ and HCl), which drive the reaction equilibrium forward and simplify purification.

Reaction Scheme:

Synthesis Figure 2: Industrial Synthesis Pathway Xylenol 2,6-Xylenol (Starting Material) Intermediate (2,6-Dimethylphenoxy) acetic acid Xylenol->Intermediate Alkylation (SN2) ClAcOH Chloroacetic Acid + NaOH ClAcOH->Intermediate Product (2,6-Dimethylphenoxy) acetyl chloride Intermediate->Product Acyl Substitution SOCl2 Thionyl Chloride (Reflux) SOCl2->Product

Pharmaceutical Applications
Primary Application: HIV Protease Inhibitors (Lopinavir)

The most significant application of this intermediate is in the synthesis of Lopinavir (ABT-378).[1]

  • Role: It acts as an acylating agent to attach the 2,6-dimethylphenoxyacetyl group to the chiral amine core of the drug.[1]

  • Mechanism: This specific "cap" mimics the hydrophobic N-terminal phenylalanine found in natural HIV protease substrates but is resistant to cleavage. The 2,6-dimethyl substitution prevents the protease enzyme from hydrolyzing the ether bond, extending the drug's half-life.[1]

Secondary Application: Anti-Arrhythmic Research

The 2,6-dimethylphenoxy motif is a bioisostere of the 2,6-dimethylaniline group found in Lidocaine and Mexiletine .[1] Researchers utilize this acid chloride to synthesize amide analogs of Mexiletine to explore improved sodium channel blocking activity with reduced CNS side effects.[1]

Experimental Protocols
Protocol A: Synthesis of (2,6-Dimethylphenoxy)acetyl Chloride

Note: Perform in a fume hood.[1] SOCl₂ is corrosive and toxic.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

  • Charging: Add 10.0 g (55.5 mmol) of (2,6-dimethylphenoxy)acetic acid.

  • Reagent Addition: Slowly add 20 mL (275 mmol) of Thionyl Chloride. (Excess SOCl₂ acts as both reagent and solvent).[1]

  • Reaction: Heat the mixture to reflux (75–80 °C) for 2–3 hours. The evolution of HCl and SO₂ gas indicates reaction progress.[1]

  • Completion: The solution will turn from a suspension to a clear, light-yellow liquid.

  • Workup: Remove excess SOCl₂ via rotary evaporation under reduced pressure. To ensure complete removal, add dry toluene (20 mL) and re-evaporate (azeotropic removal).

  • Yield: The resulting oil is sufficiently pure (~98%) for immediate use in coupling reactions.

Protocol B: General Amidation (Coupling to an Amine)

Target: Synthesis of Lopinavir-like intermediate.[1]

  • Dissolution: Dissolve 1.0 equivalent of the target amine (e.g., a valine derivative) and 1.2 equivalents of Triethylamine (Et₃N) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Addition: Dissolve the freshly prepared (2,6-Dimethylphenoxy)acetyl chloride (1.1 equivalents) in a small volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃ (to remove acid byproducts), and Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate.

Safety & Handling (MSDS Summary)

Hazard Classification:

  • H314: Causes severe skin burns and eye damage.[1]

  • H290: May be corrosive to metals.[1]

  • EUH014: Reacts violently with water.[1]

Storage:

  • Store under inert atmosphere (Nitrogen or Argon).[1]

  • Keep refrigerated (2–8 °C) to prevent slow hydrolysis by atmospheric moisture.[1]

  • Container: Tightly sealed glass or Teflon-lined containers. Do not use metal containers for long-term storage due to HCl generation.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12353505, (2,6-Dimethylphenoxy)acetyl Chloride. Retrieved from [Link]

  • Sham, H. L., et al. (1998). Discovery of Superior Metabolic Inhibitors of HIV Protease. Antimicrobial Agents and Chemotherapy.[1] (Contextual grounding for the use of 2,6-dimethylphenoxyacetyl group in Lopinavir).

Sources

(2,6-Dimethylphenoxy)acetyl Chloride: Structural Analysis & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characteristics, synthesis pathways, and pharmaceutical significance of (2,6-Dimethylphenoxy)acetyl chloride , a pivotal intermediate in the synthesis of antiretroviral therapeutics.[1]

Executive Summary

(2,6-Dimethylphenoxy)acetyl chloride (CAS: 20143-48-0) is an activated acyl chloride derivative of (2,6-dimethylphenoxy)acetic acid.[1][2] It serves as a critical electrophilic building block in medicinal chemistry, most notably as the "capping" agent in the synthesis of the HIV protease inhibitor Lopinavir . Its structure combines a lipophilic, sterically hindered xylyl ether moiety with a highly reactive acid chloride terminus, making it an ideal reagent for introducing pharmacophores that require metabolic stability and specific hydrophobic interactions.[1][2]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers
PropertyData
IUPAC Name 2-(2,6-dimethylphenoxy)acetyl chloride
Common Name (2,6-Dimethylphenoxy)acetyl chloride
CAS Number 20143-48-0
Molecular Formula

Molecular Weight 198.65 g/mol
SMILES CC1=C(OCC(Cl)=O)C(C)=CC=C1
Appearance Light-yellowish oil or low-melting solid (dependent on purity)
Structural Breakdown

The molecule consists of three distinct functional zones:

  • The 2,6-Xylyl Core: A benzene ring substituted with methyl groups at the ortho positions (2 and 6).[1][2] These methyl groups provide significant steric bulk, which restricts rotation around the ether bond and protects the ether oxygen from metabolic dealkylation.[2]

  • The Ether Linkage: A phenoxy ether connecting the aromatic ring to the acetyl chain.[2]

  • The Acyl Chloride Terminus: A reactive

    
     group separated from the aromatic ring by a methylene spacer (
    
    
    
    ).[1][2] This separation prevents resonance conjugation between the carbonyl and the aromatic ring, maintaining the high electrophilicity typical of aliphatic acid chlorides.
Spectroscopic Signatures (Predicted)
  • IR Spectroscopy: Strong absorption band at ~1800 cm⁻¹ (C=O stretch, acid chloride), distinct from the carboxylic acid precursor (~1710 cm⁻¹).[1]

  • ¹H NMR (CDCl₃):

    • 
       ~2.3 ppm (s, 6H, 
      
      
      
      )[1]
    • 
       ~4.8 ppm (s, 2H, 
      
      
      
      )[1][2]
    • 
       ~6.9–7.1 ppm (m, 3H, Aromatic protons)[1]
      

Synthetic Pathways

The synthesis of (2,6-Dimethylphenoxy)acetyl chloride is a two-step process starting from commercially available 2,6-dimethylphenol (2,6-xylenol).[1][2]

Step 1: Williamson Ether Synthesis

The phenol is alkylated with chloroacetic acid under basic conditions.[2] The steric hindrance of the 2,6-methyl groups requires vigorous conditions (reflux) to ensure complete alkylation.[1]

  • Reagents: 2,6-Dimethylphenol, Chloroacetic acid, NaOH (aq).[1][2]

  • Mechanism:

    
     displacement of chloride by the phenoxide ion.[2]
    
  • Outcome: (2,6-Dimethylphenoxy)acetic acid (Solid, MP ~140°C).[1][2]

Step 2: Acyl Chloride Formation

The carboxylic acid is converted to the acid chloride using a chlorinating agent.[2] Thionyl chloride (


) is preferred due to the formation of gaseous byproducts (

,

), simplifying purification.[1]
  • Reagents: Thionyl chloride (

    
    ), catalytic DMF (Vilsmeier-Haack intermediate formation), Toluene or DCM solvent.[1][2]
    
  • Purification: Vacuum distillation (to remove excess

    
    ).[1][2]
    
Synthesis Workflow Diagram

SynthesisPath Figure 1: Industrial Synthesis Route from 2,6-Xylenol Start 2,6-Dimethylphenol (2,6-Xylenol) Inter (2,6-Dimethylphenoxy) acetic acid Start->Inter Reflux (SN2) Reagent1 Chloroacetic Acid + NaOH (aq) Reagent1->Inter Product (2,6-Dimethylphenoxy) acetyl chloride Inter->Product Chlorination (-SO2, -HCl) Reagent2 Thionyl Chloride (SOCl2) / cat. DMF Reagent2->Product

Pharmaceutical Application: Lopinavir Synthesis

The primary industrial application of this acid chloride is in the manufacturing of Lopinavir (Kaletra), a protease inhibitor used in HIV treatment.[1]

Role in Lopinavir Structure

Lopinavir is a peptidomimetic molecule.[1][2] The (2,6-dimethylphenoxy)acetyl group acts as a specific N-terminal cap.[1][2]

  • Function: It mimics the hydrophobic amino acid residues found in the natural viral substrate, enhancing the drug's binding affinity to the HIV protease active site.

  • Stability: The 2,6-dimethyl substitution blocks metabolic attack at the ether position, improving oral bioavailability compared to unsubstituted phenoxy analogs.[1][2]

Coupling Protocol

In the final stages of Lopinavir synthesis, the acid chloride reacts with the central amine core of the drug.

  • Substrate: A complex amine core (containing the hydroxyethylene scaffold and a valine-mimic urea).[1][2]

  • Reaction: Schotten-Baumann conditions or anhydrous acylation with a tertiary amine base (TEA or DIPEA).[1][2]

  • Criticality: The use of the acid chloride (vs. the acid) drives the reaction to completion rapidly, avoiding the formation of side products associated with slower coupling reagents.

Lopinavir Assembly Diagram[1]

LopinavirSynthesis Figure 2: Convergent Synthesis Step for Lopinavir Core Lopinavir Amine Core (Valine-Urea-Scaffold) Complex Tetrahedral Intermediate Core->Complex Nucleophilic Attack Reagent (2,6-Dimethylphenoxy) acetyl chloride Reagent->Complex Nucleophilic Attack Base Base (TEA/DIPEA) Base->Complex HCl Scavenging Final Lopinavir (API) Complex->Final Elimination of Cl-

Handling, Stability, and Safety

Reactivity Profile
  • Hydrolysis: Reacts rapidly with water or atmospheric moisture to revert to (2,6-dimethylphenoxy)acetic acid and HCl gas.[1][2]

  • Incompatibility: Strong oxidizers, alcohols (forms esters), amines (forms amides), and bases.[1][2]

Storage Protocols
  • Atmosphere: Must be stored under inert gas (Argon or Nitrogen).[1][2]

  • Temperature: Refrigeration (2–8°C) is recommended to prevent slow decomposition or polymerization.[1][2]

  • Container: Tightly sealed glass or Teflon-lined containers; avoid metal containers that may corrode due to residual HCl.[1][2]

Safety Hazards
  • Corrosive: Causes severe skin burns and eye damage.[2]

  • Lachrymator: Vapors are irritating to the respiratory tract.[2]

  • PPE: Fume hood, chemically resistant gloves (Nitrile/Neoprene), and eye protection are mandatory.[1][2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 12353505, (2,6-Dimethylphenoxy)acetyl Chloride. Retrieved from [Link][1]

  • Sham, H. L., et al. (1998).[1][2] "Discovery of the potent HIV-1 protease inhibitor Lopinavir (ABT-378)."[1][2] Antimicrobial Agents and Chemotherapy, 42(12), 3218-3224.[1][2] (Describes the structure-activity relationship of the phenoxyacetyl cap).

  • Babu, K. S., et al. (2011).[1][2] "Synthesis and Characterization of Impurities in the Production Process of Lopinavir." Scientia Pharmaceutica, 79(2), 277–293.[1][2] Retrieved from [Link] (Details the use of the acid chloride in impurity formation and synthesis).

Sources

(2,6-Dimethylphenoxy)acetyl chloride mechanism of acylation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic function, synthesis, and application of (2,6-Dimethylphenoxy)acetyl chloride, specifically focusing on its critical role in the synthesis of HIV protease inhibitors like Lopinavir.

Mechanism of Acylation & Application in Peptidomimetic Synthesis

Executive Summary

(2,6-Dimethylphenoxy)acetyl chloride (CAS: 20143-48-0) is a specialized electrophilic acylating agent used primarily in medicinal chemistry to introduce the sterically defined 2,6-dimethylphenoxyacetyl moiety. This "capping" group is pharmacologically significant because it enhances metabolic stability by blocking the ortho-positions of the phenyl ring from metabolic oxidation while modulating the lipophilicity of the drug candidate. Its most prominent industrial application is in the convergent synthesis of Lopinavir , where it acylates a chiral amine core to complete the peptidomimetic scaffold.

Mechanistic Core: Nucleophilic Acyl Substitution

The reaction of (2,6-Dimethylphenoxy)acetyl chloride with nucleophiles (amines or alcohols) proceeds via a classical Addition-Elimination mechanism. However, the specific structural features of the 2,6-dimethylphenoxy group influence the kinetics and stability of the transition state.

2.1 Structural Influence on Reactivity[1]
  • Electronic Effect: The phenoxy group is electron-withdrawing by induction (

    
     effect) through the methylene spacer (
    
    
    
    ). This increases the electrophilicity of the carbonyl carbon relative to simple aliphatic acid chlorides (e.g., acetyl chloride), making it highly reactive toward amines.
  • Steric Environment: Unlike 2,6-dimethylbenzoyl chloride, where the methyl groups directly crowd the carbonyl, this reagent features a methylene spacer . This spacer isolates the carbonyl from the severe steric bulk of the ortho-methyl groups, allowing smooth nucleophilic attack while retaining the pharmacological benefits of the bulky aryl group.

2.2 Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the acylation of a generic primary amine (representing the Lopinavir core) by (2,6-Dimethylphenoxy)acetyl chloride.

AcylationMechanism Reagent (2,6-Dimethylphenoxy) acetyl chloride (Electrophile) TS1 Tetrahedral Intermediate (Zwitterionic) Reagent->TS1 Nucleophilic Attack (k1) Amine Amine Core (R-NH2) (Nucleophile) Amine->TS1 Nucleophilic Attack (k1) Product Amide Product (Lopinavir Analog) TS1->Product Chloride Elimination (k2) Byproduct HCl / Salt TS1->Byproduct Deprotonation (Base assisted)

Caption: The addition-elimination pathway. The methylene spacer facilitates the initial nucleophilic attack (


) by reducing steric hindrance, followed by rapid chloride elimination (

).
Experimental Framework & Protocols
3.1 Precursor Synthesis: Preparation of the Acid Chloride

Before acylation, the reagent is typically generated in situ or isolated from the corresponding acid to ensure maximum purity.

Reaction:



Protocol:

  • Charge: Suspend (2,6-dimethylphenoxy)acetic acid (1.0 eq) in Ethyl Acetate or Toluene.

  • Activation: Add Thionyl Chloride (

    
    , 1.2 eq) dropwise at 25–30°C.
    
  • Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (0.1 mol%).

  • Reaction: Heat to 50–55°C and stir for 2 hours. Gas evolution (

    
    ) indicates progress.
    
  • Workup: Distill off excess

    
     and solvent under reduced pressure to yield the crude acid chloride as an oil. Note: The crude is often used directly in the next step to avoid hydrolysis.
    
3.2 Coupling Protocol (Lopinavir Side Chain Installation)

This protocol describes the Schotten-Baumann type acylation of a chiral amine core (e.g., Lopinavir intermediate) in a biphasic system.

Reagents:

  • Substrate: Chiral Amine Core (e.g., (2S,3S,5S)-2-amino-3-hydroxy-5-...-1,6-diphenylhexane derivative).

  • Acylating Agent: (2,6-Dimethylphenoxy)acetyl chloride (prepared above).[2]

  • Base: Sodium Bicarbonate (

    
    ) or DIPEA.
    
  • Solvent: Ethyl Acetate / Water (1:1).

Step-by-Step Methodology:

  • Dissolution: Dissolve the Amine Core (1.0 eq) in Ethyl Acetate.

  • Base Addition: Add a solution of

    
     (3.0 eq) in water. The biphasic system acts as a buffer to neutralize HCl immediately upon formation.
    
  • Acylation: Cool the mixture to 10–15°C . Add the (2,6-Dimethylphenoxy)acetyl chloride solution (1.1 eq) dropwise over 30 minutes.

    • Critical Control: Maintain temperature < 20°C to prevent hydrolysis of the acid chloride.

  • Completion: Stir at 20–25°C for 1 hour. Monitor by HPLC.

  • Quench & Wash: Separate phases. Wash the organic layer with 5%

    
     (removes unreacted acid) and 1N HCl (removes unreacted amine).
    
  • Isolation: Concentrate organic layer to yield the crude amide.

Critical Process Parameters & Data
ParameterSpecificationMechanistic Rationale
Temperature 0°C – 25°CHigher temps increase hydrolysis rate of the acid chloride (

) vs acylation (

).
Base Stoichiometry > 2.0 EquivalentsEssential to neutralize HCl. HCl accumulation protonates the amine nucleophile (

), rendering it unreactive.
Solvent Choice EtOAc, DCM, THFAprotic solvents prevent side reactions. Biphasic (EtOAc/Water) is preferred for scale-up to manage salt byproducts easily.
Impurity Control "Diacylated" ImpurityExcess acid chloride can acylate secondary hydroxyl groups (if present on the core) or secondary amides. Strict stoichiometry (1.05–1.1 eq) controls this.
Troubleshooting & Impurity Profile

In the synthesis of Lopinavir, a common impurity is the Diacylated byproduct .

  • Origin: Over-acylation where the reagent reacts with the secondary hydroxyl group of the transition-state mimic scaffold.

  • Control:

    • Maintain low temperature (hydroxyl nucleophilicity is lower than amine at < 10°C).

    • Avoid large excesses of acid chloride.

    • Use weak bases (

      
      ) rather than strong bases (NaOH) which facilitate alkoxide formation.
      
References
  • Preparation of Lopinavir and Intermediates. Asian Publication Corporation. Synthesis and Characterization of Novel Analogues of Lopinavir.

  • Synthesis of Process Related Impurities of Lopinavir. ResearchGate. Detailed protocols on the acid chloride preparation and coupling conditions.

  • Lopinavir Structure and Compound Summary. PubChem. CID 92727.

  • Method for Synthesizing 2,6-Dimethylphenoxyacetic Acid. Google Patents. CN101967092A. Describes the precursor synthesis.

Sources

A Technical Guide to (2,6-Dimethylphenoxy)acetyl Chloride: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of (2,6-Dimethylphenoxy)acetyl chloride (CAS No. 20143-48-0), a key intermediate in advanced organic synthesis. It is intended for researchers, chemists, and drug development professionals. This guide details the global supplier landscape, outlines fundamental synthesis and quality control protocols, explores its critical role in pharmaceutical manufacturing, and establishes rigorous safety and handling procedures. The content is structured to deliver actionable, field-proven insights grounded in established chemical principles.

Introduction to (2,6-Dimethylphenoxy)acetyl Chloride

(2,6-Dimethylphenoxy)acetyl chloride is a reactive acyl chloride compound valued for its utility in introducing the 2,6-dimethylphenoxyacetyl moiety into target molecules. Its structure features a central acetyl chloride group linked to a 2,6-dimethylphenoxy substituent via an ether bond. This combination makes it a versatile building block, particularly in the synthesis of active pharmaceutical ingredients (APIs).

The high reactivity of the acyl chloride functional group allows it to readily participate in reactions such as esterifications and amidations, making it a crucial reagent for creating complex molecular architectures. However, this reactivity also necessitates specific handling and storage conditions to prevent hydrolysis and ensure reagent integrity.

Key Physicochemical Properties:

Property Value Source
CAS Number 20143-48-0 [1][2][3][4]
Molecular Formula C₁₀H₁₁ClO₂ [1][2][4]
Molecular Weight 198.65 g/mol [1][2][3]
Appearance Light-Yellowish Oil [2]

| IUPAC Name | 2-(2,6-dimethylphenoxy)acetyl chloride |[3][4] |

Global Supplier Landscape and Sourcing

(2,6-Dimethylphenoxy)acetyl chloride is available from a range of chemical suppliers, from large global distributors to specialized manufacturers. Availability typically spans research quantities (milligrams to grams) to bulk quantities for process development and manufacturing.

When sourcing this reagent, researchers must prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA), to validate the material's identity and purity.[5] The presence of impurities can have a significant downstream impact on reaction yield and final product purity.

Table 1: Prominent Suppliers of (2,6-Dimethylphenoxy)acetyl Chloride

Supplier Typical Purity Availability Notes
Simson Pharma Limited High Quality In stock, provides Certificate of Analysis.
Clearsynth High Quality Useful research chemical, provides Certificate of Analysis.[5]
Santa Cruz Biotechnology Research Grade For research use only.[1]
Pharmaffiliates High Purity Useful in organic synthesis.[2]
AiFChem ≥98% For scientific research only.[3]
Merck (Sigma-Aldrich) Varies A major global supplier of reagents for research and production.[6]

| Tokyo Chemical Industry (TCI) | Varies | A well-established supplier of research chemicals. |

Sourcing Rationale (E-E-A-T Insight): Choosing a supplier is not merely a transactional step; it is the foundation of experimental reproducibility. For early-stage research, a catalog supplier like Sigma-Aldrich or Santa Cruz Biotechnology may suffice. However, for process development or GMP (Good Manufacturing Practice) applications, sourcing from a primary manufacturer like Simson Pharma or Clearsynth is critical.[5] These suppliers can often provide greater lot-to-lot consistency, detailed impurity profiles, and the documentation required for regulatory submissions.

Synthesis and Quality Control

While commercially available, understanding the synthesis of (2,6-Dimethylphenoxy)acetyl chloride provides insight into potential impurities and informs handling strategies. The most common laboratory and industrial synthesis involves a two-step process starting from 2,6-dimethylphenol.

Diagram 1: Synthesis Pathway of (2,6-Dimethylphenoxy)acetyl Chloride

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Chlorination Reactant_1 2,6-Dimethylphenol Intermediate (2,6-Dimethylphenoxy)acetic acid Reactant_1->Intermediate  NaOH, H₂O, Heat Reactant_2 Chloroacetic Acid Intermediate_2 (2,6-Dimethylphenoxy)acetic acid Product (2,6-Dimethylphenoxy)acetyl chloride Intermediate_2->Product  Thionyl Chloride (SOCl₂) or  Oxalyl Chloride, DCM, cat. DMF

Caption: A common two-step synthesis route.

Protocol 1: Generalized Synthesis

Objective: To synthesize (2,6-Dimethylphenoxy)acetyl chloride from its corresponding carboxylic acid.

Causality: The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride. The reaction must be conducted under anhydrous conditions because acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water.[7]

Methodology:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with (2,6-dimethylphenoxy)acetic acid (1.0 eq).

  • Inert Atmosphere: The flask is purged with dry nitrogen. Anhydrous dichloromethane (DCM) is added as a solvent.

  • Chlorination: Thionyl chloride (SOCl₂, ~1.5 eq) is added dropwise to the stirred solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: The mixture is gently refluxed for 2-4 hours. Reaction progress is monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Purification: Upon completion, the excess solvent and thionyl chloride are removed under reduced pressure (rotary evaporation). The crude product, a light-yellowish oil, is then purified by vacuum distillation to yield the final product.[2][8]

  • Validation: The identity and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Critical Applications in Pharmaceutical Development

(2,6-Dimethylphenoxy)acetyl chloride is a cornerstone intermediate for synthesizing a class of local anesthetics and antiarrhythmic drugs, most notably Lidocaine. Its role is to introduce the N-(2,6-dimethylphenyl) moiety, which is crucial for the drug's biological activity.

Diagram 2: Experimental Workflow for Amide Synthesis

G A 1. Reaction Setup (Inert Atmosphere, 0°C) B 2. Reagent Addition (Acyl Chloride added to Amine) A->B  Controlled addition C 3. Reaction (Stir at RT for 2-12h) B->C  Exothermic control D 4. Aqueous Workup (Wash with mild acid/base) C->D  Quench & separate E 5. Purification (Crystallization or Chromatography) D->E  Isolate product F 6. Analysis (NMR, LC-MS) E->F  Confirm purity/identity

Caption: A typical workflow for an amidation reaction.

Protocol 2: Synthesis of an N-Aryl Amide (Lidocaine Precursor)

Objective: To demonstrate the use of (2,6-Dimethylphenoxy)acetyl chloride in a representative amidation reaction.

Causality: The electrophilic carbon of the acyl chloride is highly susceptible to nucleophilic attack by the nitrogen atom of an amine (e.g., 2,6-dimethylaniline). A non-nucleophilic base is often added to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Methodology:

  • Preparation: To a solution of 2,6-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C, add a solution of (2,6-Dimethylphenoxy)acetyl chloride (1.0 eq) in DCM dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: The reaction is quenched with water. The organic layer is separated and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude amide is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

  • Validation: The final product structure and purity are confirmed by melting point, NMR, and mass spectrometry, ensuring it meets the required specifications for subsequent steps.

Safety and Handling Protocols

(2,6-Dimethylphenoxy)acetyl chloride is a corrosive and moisture-sensitive compound that requires strict handling procedures. Its hazards are characteristic of acyl chlorides.[9]

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage upon contact.[3]

  • Reacts Violently with Water: Contact with water, including atmospheric moisture, produces corrosive hydrogen chloride (HCl) gas and (2,6-dimethylphenoxy)acetic acid.[7][10]

  • Inhalation Hazard: Vapors and the resulting HCl gas are highly irritating to the respiratory system.[10]

Handling Procedures:

  • Engineering Controls: Always handle this reagent inside a certified chemical fume hood to prevent inhalation of vapors.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.

  • Anhydrous Conditions: Use oven-dried glassware and conduct all transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[2][10] Keep away from water, alcohols, and bases.[7]

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like vermiculite or sand and place it in a sealed container for hazardous waste disposal. DO NOT USE WATER to clean up the spill.[7]

References

  • Metoree. 15 Acetyl Chloride Manufacturers in 2025. [Link]

  • PharmaCompass. Acetyl chloride, (2,6-dimethylphenoxy)- - Uses, DMF, Dossier, Manufacturer, Supplier. [Link]

  • Pharmaffiliates. CAS No : 20143-48-0 | Product Name : (2,6-Dimethylphenoxy)acetyl Chloride. [Link]

  • PubChem, National Center for Biotechnology Information. (2,6-Dimethylphenoxy)acetyl Chloride. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

  • Ottokemi. 2-Bromoaniline, 98% 615-36-1. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • Levachem. Agro-intermediates - API. [Link]

  • Google Patents. CN1611480A - Acetoxy acetyl chloride puritying method.

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Methodological & Application

Acylation of Primary Amines with (2,6-Dimethylphenoxy)acetyl Chloride: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Acetamides in Drug Discovery

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals. The synthesis of N-aryl acetamides, in particular, represents a critical transformation in the development of novel therapeutic agents. The (2,6-dimethylphenoxy)acetyl moiety is a privileged scaffold, imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its incorporation into molecules has been associated with a range of biological activities, including anticonvulsant, anti-inflammatory, and antioxidant effects.[1][2] This guide provides a detailed exploration of the acylation of primary amines with (2,6-dimethylphenoxy)acetyl chloride, offering in-depth mechanistic insights, validated experimental protocols, and a discussion of its applications for researchers, scientists, and drug development professionals.

Reaction Mechanism: A Nucleophilic Acyl Substitution Approach

The acylation of a primary amine with (2,6-dimethylphenoxy)acetyl chloride proceeds through a nucleophilic acyl substitution mechanism.[3] The reaction is typically carried out under conditions that facilitate the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.

The reaction commences with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electron-deficient carbonyl carbon of (2,6-dimethylphenoxy)acetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, either an excess of the primary amine or an added non-nucleophilic base, then deprotonates the newly formed ammonium ion to yield the final N-substituted (2,6-dimethylphenoxy)acetamide and a hydrochloride salt.[4]

To visually represent this process, the following workflow diagram illustrates the key stages of the reaction.

Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Primary_Amine Primary Amine (R-NH2) Nucleophilic_Attack Nucleophilic Attack Primary_Amine->Nucleophilic_Attack Nucleophile Acyl_Chloride (2,6-Dimethylphenoxy)acetyl Chloride Acyl_Chloride->Nucleophilic_Attack Electrophile Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Chloride_Elimination Elimination of Chloride Ion Tetrahedral_Intermediate->Chloride_Elimination Deprotonation Deprotonation Chloride_Elimination->Deprotonation Amide_Product N-substituted (2,6-Dimethylphenoxy)acetamide Deprotonation->Amide_Product Byproduct Hydrochloride Salt Deprotonation->Byproduct

Caption: Workflow of the acylation of a primary amine.

Experimental Protocols: Synthesis of N-Aryl-(2,6-dimethylphenoxy)acetamides

The following protocols provide detailed, step-by-step methodologies for the acylation of primary amines with (2,6-dimethylphenoxy)acetyl chloride under both biphasic and anhydrous conditions. The choice of conditions will depend on the specific properties of the primary amine substrate.

Protocol 1: Biphasic Schotten-Baumann Conditions

This method is particularly suitable for water-insoluble amines and is a classic approach for acylation reactions.

Materials:

  • Primary amine

  • (2,6-Dimethylphenoxy)acetyl chloride

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in the chosen organic solvent (e.g., DCM or toluene).

  • Addition of Base: Add an aqueous solution of NaOH or KOH (1.5 - 2.0 eq).

  • Addition of Acyl Chloride: While stirring the biphasic mixture vigorously, add a solution of (2,6-dimethylphenoxy)acetyl chloride (1.05 eq) in the same organic solvent dropwise via a dropping funnel at room temperature. The addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Anhydrous Conditions with a Non-Nucleophilic Base

This protocol is preferred for amines that are sensitive to water or when precise control over the reaction stoichiometry is required.

Materials:

  • Primary amine

  • (2,6-Dimethylphenoxy)acetyl chloride

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq). Dissolve the components in an anhydrous solvent like DCM or THF.[5]

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of (2,6-dimethylphenoxy)acetyl chloride (1.05 eq) in the same anhydrous solvent dropwise via a dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.[5]

  • Workup: Upon completion, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, deionized water, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography.

ParameterProtocol 1: Biphasic Schotten-BaumannProtocol 2: Anhydrous Conditions
Solvent Dichloromethane or Toluene / WaterAnhydrous Dichloromethane or THF
Base NaOH or KOH (aqueous)Triethylamine or DIPEA
Temperature Room Temperature0 °C to Room Temperature
Workup Aqueous workup and extractionAqueous workup and extraction
Suitable Substrates Water-insoluble aminesWater-sensitive amines

Safety and Handling of (2,6-Dimethylphenoxy)acetyl Chloride

(2,6-Dimethylphenoxy)acetyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

  • Moisture Sensitivity: (2,6-Dimethylphenoxy)acetyl chloride reacts violently with water, releasing hydrochloric acid gas.[6] It is crucial to use anhydrous solvents and techniques when required.

  • Quenching: Unused or residual (2,6-dimethylphenoxy)acetyl chloride should be quenched carefully. This can be achieved by slowly adding it to a stirred solution of a suitable nucleophile, such as an alcohol (e.g., isopropanol) or a dilute aqueous base, in a fume hood.[6]

Applications in Drug Discovery and Medicinal Chemistry

The (2,6-dimethylphenoxy)acetyl scaffold is a key component in a variety of biologically active molecules. The acylation reaction described herein provides a direct route to synthesize libraries of N-substituted amides for screening and lead optimization in drug discovery programs.

  • Anticonvulsant Agents: A series of phenoxyacetamides, including derivatives of (2,6-dimethylphenoxy)acetyl chloride, have been synthesized and evaluated for their anticonvulsant activity.[1]

  • Anti-inflammatory and Antioxidant Properties: Acetamide derivatives are known to possess anti-inflammatory and antioxidant activities.[2] The incorporation of the (2,6-dimethylphenoxy)acetyl moiety can modulate these properties.

  • Scaffold for Further Elaboration: The resulting N-aryl-(2,6-dimethylphenoxy)acetamides can serve as versatile intermediates for further chemical modifications, enabling the exploration of a broader chemical space.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend reaction time, consider gentle heating, or use a more reactive base.
Hydrolysis of acyl chlorideEnsure anhydrous conditions (Protocol 2) or use a more concentrated base solution (Protocol 1).
Side Product Formation Diacylation of the amineUse a slight excess of the amine or add the acyl chloride slowly at a lower temperature.
Reaction with solventEnsure the solvent is inert to the reaction conditions.
Difficult Purification Close polarity of product and starting materialOptimize chromatographic conditions (solvent system, gradient) or consider derivatization.

Conclusion

The acylation of primary amines with (2,6-dimethylphenoxy)acetyl chloride is a robust and versatile transformation for the synthesis of N-aryl acetamides. By understanding the underlying mechanism and selecting the appropriate reaction conditions, researchers can efficiently generate a diverse range of compounds with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel drug candidates and to facilitate the exploration of the rich chemical space offered by the (2,6-dimethylphenoxy)acetyl scaffold.

References

  • CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents. (n.d.).
  • US5066680A - Novel substituted-acetamide compound and a process for the preparation thereof - Google Patents. (n.d.).
  • Lourenço, M. C. S., et al. (2007). N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3249. [Link]

  • Piotrowska-Kempisty, H., et al. (2018). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. RSC Advances, 8(71), 40787–40801. [Link]

  • Carradori, S., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(8), 14859–14871. [Link]

  • Khan, K. M., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 294. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3248. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts. [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). JETIR, 10(6). [Link]

  • Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]

  • Khan, K. M., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. ResearchGate. [Link]

  • Acetamide, N-(2,6-dimethylphenyl)-. (2018, February 16). SIELC Technologies. [Link]

  • acyl chlorides with ammonia or primary amines. (n.d.). Chemguide. Retrieved January 27, 2024, from [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2022). NIH. [Link]

  • Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG. Retrieved January 27, 2024, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (n.d.). MDPI. Retrieved January 27, 2024, from [Link]

  • Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. (2024, October 30). MDPI. [Link]

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Application Notes and Protocols for the Esterification of Alcohols Using (2,6-Dimethylphenoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of (2,6-Dimethylphenoxy)acetyl Chloride in Ester Synthesis

In the landscape of organic synthesis, the esterification of alcohols is a fundamental transformation. The choice of acylating agent is paramount and can significantly influence reaction efficiency, substrate scope, and the properties of the final product. (2,6-Dimethylphenoxy)acetyl chloride emerges as a reagent of particular interest, especially in the synthesis of complex molecules and pharmacologically active compounds. The steric hindrance imparted by the two methyl groups ortho to the phenoxy oxygen offers a unique combination of reactivity and stability. This guide provides a comprehensive overview of the application of (2,6-dimethylphenoxy)acetyl chloride in the esterification of alcohols, detailing the underlying mechanistic principles, offering robust experimental protocols, and exploring its utility in the field of drug development.

The 2,6-dimethylphenoxy moiety can confer advantageous physicochemical properties to the resulting esters, such as increased metabolic stability or enhanced lipophilicity, which are often desirable in medicinal chemistry. The strategic incorporation of this sterically demanding group can shield the ester linkage from enzymatic hydrolysis, potentially prolonging the in vivo half-life of a drug candidate. This guide will empower researchers to leverage the unique attributes of (2,6-dimethylphenoxy)acetyl chloride for the synthesis of novel esters with tailored properties.

Reaction Mechanism: A Tale of Steric Influence and Catalysis

The esterification of an alcohol with (2,6-dimethylphenoxy)acetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the ester product along with hydrochloric acid (HCl) as a byproduct.[1][2]

Due to the steric bulk of the (2,6-dimethylphenoxy) group, the reactivity of the acyl chloride can be tempered. While this can be advantageous in preventing unwanted side reactions, it often necessitates the use of a base to neutralize the HCl byproduct and a nucleophilic catalyst to facilitate the reaction, especially with hindered alcohols.

Role of Pyridine and DMAP:

  • Pyridine: Often used as a solvent and a mild base to scavenge the generated HCl. This prevents the protonation of the alcohol, which would render it non-nucleophilic, and also avoids potential acid-catalyzed side reactions.[3]

  • 4-Dimethylaminopyridine (DMAP): A highly efficient nucleophilic catalyst that significantly accelerates the rate of acylation, particularly for sterically hindered alcohols.[3][4] DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium ion. This intermediate is much more susceptible to nucleophilic attack by the alcohol than the original acyl chloride.[5]

Esterification_Mechanism

Experimental Protocols

The following protocols provide a general framework for the esterification of primary, secondary, and tertiary alcohols using (2,6-dimethylphenoxy)acetyl chloride. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary for specific substrates.

Protocol 1: General Esterification of Primary and Secondary Alcohols

This protocol is suitable for less sterically hindered primary and secondary alcohols.

Materials:

  • Primary or Secondary Alcohol

  • (2,6-Dimethylphenoxy)acetyl Chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[5]

  • Anhydrous Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.).

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous DCM (or THF) (approximately 0.1-0.5 M concentration of the alcohol). Add anhydrous pyridine (1.5-2.0 eq.).

  • Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of (2,6-dimethylphenoxy)acetyl chloride (1.1-1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: DMAP-Catalyzed Esterification of Tertiary and Hindered Alcohols

This protocol is recommended for sterically demanding tertiary alcohols or other hindered secondary alcohols where Protocol 1 gives low yields.[4]

Materials:

  • Tertiary or Hindered Alcohol

  • (2,6-Dimethylphenoxy)acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.05-0.1 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq.) and DMAP (0.05-0.1 eq.).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DCM (0.1-0.5 M). Add triethylamine or DIPEA (1.5-2.0 eq.).

  • Acyl Chloride Addition: Cool the mixture to 0 °C. Slowly add a solution of (2,6-dimethylphenoxy)acetyl chloride (1.2-1.5 eq.) in anhydrous DCM dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require gentle heating (e.g., 40 °C) for highly hindered substrates. Monitor by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Experimental_Workflow

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions for the esterification of different classes of alcohols with acyl chlorides. These can serve as a starting point for optimization with (2,6-dimethylphenoxy)acetyl chloride.

Alcohol TypeBaseCatalyst (if needed)Typical Reaction TimeExpected YieldReference(s)
Primary PyridineNone2-6 hoursHigh[5]
Secondary PyridineDMAP (optional)4-12 hoursModerate to High[4]
Tertiary Et₃N or DIPEADMAP (essential)12-24 hoursLow to Moderate[4]
Hindered Et₃N or DIPEADMAP (essential)12-48 hoursVariable[4]

Applications in Drug Development and Medicinal Chemistry

The (2,6-dimethylphenoxy)acetyl moiety is a valuable building block in the synthesis of various biologically active molecules. While direct incorporation as an ester in marketed drugs is less common, the corresponding acetamide and other derivatives have shown significant pharmacological activities.

  • Anticonvulsant Activity: A series of phenoxyacetamides, including derivatives of 2,6-dimethylphenoxyacetic acid, have been synthesized and screened for anticonvulsant activity.[6] The substitution pattern on the phenyl ring was found to be crucial for the observed biological effects.

  • Anti-inflammatory and Analgesic Properties: Phenoxyacetamide derivatives have been investigated for their anticancer, anti-inflammatory, and analgesic activities.[7] The electronic and steric properties of the phenoxy group can modulate the pharmacological profile of these compounds.

  • Herbicidal Activity: The related 2,4-dichlorophenoxyacetic acid is a well-known herbicide, and its ester and amide derivatives have been synthesized to modulate their lipophilicity and degradation profiles.[8] This highlights the importance of the phenoxyacetic acid scaffold in agrochemicals.

The synthesis of esters from (2,6-dimethylphenoxy)acetyl chloride can be a key step in creating prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent molecule. The steric hindrance of the 2,6-dimethyl groups can be exploited to fine-tune the rate of this hydrolysis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently reactive alcohol (e.g., tertiary or hindered).- Inactive catalyst.- Wet reagents or solvents.- Add a catalytic amount of DMAP.- Increase the reaction temperature.- Ensure all reagents and solvents are anhydrous.
Formation of Side Products - Reaction temperature too high.- Presence of moisture leading to hydrolysis of the acyl chloride.- Run the reaction at a lower temperature.- Ensure strict anhydrous conditions.- Use a non-nucleophilic base for hindered substrates.
Difficult Purification - Co-elution of the product with starting material or byproducts.- Optimize the eluent system for column chromatography.- Consider an alternative work-up procedure to remove impurities before chromatography.

References

  • ANTIHYPOXIC ACTIVITY OF 2,6-DIMETHYLPYRIDINE-N-OXIDE. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2021). MDPI. Retrieved January 31, 2026, from [Link]

  • A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. (2021). ResearchGate. Retrieved January 31, 2026, from [Link]

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). (2005). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Novel water soluble 2,6-dimethoxyphenyl ester derivatives with intravenous anaesthetic activity. (n.d.). Academia.edu. Retrieved January 31, 2026, from [Link]

  • A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. (2021). MDPI. Retrieved January 31, 2026, from [Link]

  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. (2018). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. (2012). PubMed. Retrieved January 31, 2026, from [Link]

  • Method for preparing 2, 5-dimethyl phenylacetyl chloride. (2020). Google Patents.
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (2020). UTRGV ScholarWorks. Retrieved January 31, 2026, from [Link]

  • Physical Properties of Esters. (2022). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Add DMAP to esterification between acyl chloride and alcohol? (2016). Reddit. Retrieved January 31, 2026, from [Link]

  • The molecular effects underlying the pharmacological activities of daphnetin. (2024). PubMed. Retrieved January 31, 2026, from [Link]

  • Acetyl chloride. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. (2007). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Acetyl chloride – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2019). PubMed. Retrieved January 31, 2026, from [Link]

Sources

Application Note: A Practical Guide to the Synthesis of N-Substituted 2-(2,6-Dimethylphenoxy)acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of N-substituted amides utilizing (2,6-Dimethylphenoxy)acetyl chloride as the acylating agent. This class of compounds is of significant interest in medicinal chemistry, with demonstrated applications in the development of novel therapeutic agents, including anticonvulsants.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a robust methodology grounded in the principles of the Schotten-Baumann reaction. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step protocol, and detail the necessary purification and analytical characterization techniques.

Introduction: The Significance of Phenoxyacetamides

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of biologically active molecules, including peptides and pharmaceuticals.[2][3] The reaction of an acyl chloride with a primary or secondary amine, known as the Schotten-Baumann reaction, is a widely employed and efficient method for creating these crucial linkages.[4][5][6] This method is particularly advantageous due to the high reactivity of acyl chlorides, which often allows the reaction to proceed rapidly at room temperature.[7][]

(2,6-Dimethylphenoxy)acetyl chloride is a valuable building block in the synthesis of various target molecules. The resulting N-substituted 2-(2,6-dimethylphenoxy)acetamides have been investigated for their potential anticonvulsant properties, making this synthetic protocol highly relevant for researchers in neuroscience and drug discovery.[1] This document will provide a practical and reliable procedure for the synthesis of these compounds, ensuring a high degree of purity and yield.

Reaction Mechanism and Scientific Rationale

The synthesis of an amide from an acyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism.[9][10] The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed.[5][7]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of (2,6-Dimethylphenoxy)acetyl chloride.[11] This initial attack forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (often an excess of the amine reactant or an added base like triethylamine or pyridine) to yield the final amide product and the hydrochloride salt of the base.[9][10]

The use of a biphasic system, consisting of an aqueous base solution and an organic solvent for the reactants, is a common variation of the Schotten-Baumann reaction.[6][12] This allows for the efficient neutralization of the generated HCl in the aqueous phase while the organic product remains in the organic phase.

Experimental Protocol

This protocol details the synthesis of a representative N-substituted 2-(2,6-dimethylphenoxy)acetamide.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
(2,6-Dimethylphenoxy)acetyl chloride≥98%Commercially AvailableHandle with care, corrosive.[13]
Primary or Secondary Amine≥98%Commercially Available
Triethylamine (Et₃N) or PyridineAnhydrousCommercially AvailableBase to scavenge HCl.
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousCommercially AvailableReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-houseFor aqueous work-up.
Brine (Saturated NaCl Solution)Prepared in-houseFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Commercially AvailableDrying agent.
Round-bottom flask with magnetic stir bar
Addition funnel
Ice bath
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add the primary or secondary amine (1.0 eq.) and anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of amine).

  • Addition of Base: Add triethylamine (1.1 - 1.2 eq.) to the amine solution. Cool the flask in an ice bath to 0 °C with stirring. The use of a slight excess of base ensures complete neutralization of the HCl formed during the reaction.

  • Preparation of Acyl Chloride Solution: In a separate, dry container, dissolve (2,6-Dimethylphenoxy)acetyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Acylation Reaction: Slowly add the (2,6-Dimethylphenoxy)acetyl chloride solution dropwise to the stirred amine solution at 0 °C using the addition funnel over a period of 15-30 minutes. The slow addition helps to control the exothermic nature of the reaction.[]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of ethyl acetate and hexanes. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.

  • Aqueous Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine. The washing steps remove any remaining base, salts, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amide product.

Purification

The crude product can be purified by one of the following methods, depending on its physical properties:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective purification method.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, purification by flash column chromatography on silica gel is recommended. The eluent system used for TLC analysis can be adapted for this purpose.

Visualization of the Experimental Workflow

experimental_workflow Workflow for Amide Synthesis A 1. Reaction Setup: Amine and DCM in Flask B 2. Add Base (Et3N) and Cool to 0 °C A->B Add Base D 4. Slow Addition of Acyl Chloride Solution B->D Amine/Base Mixture C 3. Prepare Acyl Chloride Solution in DCM C->D Acyl Chloride Solution E 5. Warm to Room Temp and Stir for 2-4h D->E Reaction Initiation F 6. Monitor by TLC E->F Monitor Progress G 7. Quench with NaHCO3 (aq) F->G Reaction Complete H 8. Extraction with DCM, Wash with Water and Brine G->H Aqueous Work-up I 9. Dry with MgSO4 and Concentrate H->I Isolate Crude Product J Purification (Recrystallization or Chromatography) I->J Crude Product K Final Product: N-substituted 2-(2,6-Dimethylphenoxy)acetamide J->K Purified Product

Caption: A flowchart illustrating the key steps in the synthesis of N-substituted 2-(2,6-dimethylphenoxy)acetamides.

Analytical Characterization

The identity and purity of the synthesized amide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons of the 2,6-dimethylphenoxy group, the methylene protons adjacent to the carbonyl and ether oxygen, and the protons of the N-substituent. The amide N-H proton (if present) will appear as a broad singlet.

    • ¹³C NMR: Will show a characteristic resonance for the amide carbonyl carbon typically in the range of 165-175 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the amide group will be observed in the region of 1630-1680 cm⁻¹.[14] The N-H stretch (for secondary amides) will appear as a sharp peak around 3300 cm⁻¹.

  • Mass Spectrometry (MS): Will provide the molecular weight of the synthesized amide, confirming its elemental composition.

  • Melting Point: For solid products, a sharp melting point range is indicative of high purity.

Safety Considerations

  • (2,6-Dimethylphenoxy)acetyl chloride is corrosive and moisture-sensitive.[13] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction with amines can be vigorous and exothermic.[15] Proper temperature control, especially during the addition of the acyl chloride, is crucial.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

References

  • Schotten-Baumann Reaction - Lokey Lab Protocols. (2017, March 7). Wikidot.
  • Amide Synthesis. Fisher Scientific.
  • Nucleophilic addition/elimination in the reaction between acyl chlorides and amines. Chemguide.
  • Chemistry Schotten Baumann Reaction.
  • (2,6-Dimethylphenoxy)acetyl Chloride. AiFChem.
  • Schotten-Baumann Reaction. J&K Scientific LLC.
  • Converting Amines to Amides. Chemistry Steps.
  • Schotten–Baumann reaction. Wikipedia.
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC.
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
  • Question: Please explain each step in the mechanism the reaction between (2,6) dimethyaniline C8H11N (primary amine) and chloroacetyl chloride C2H2Cl2O (acid chloride) to form N-(2,6-dimethylphenyl)
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. PMC.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. PMC - PubMed Central.

Sources

N-Acylation of Heterocyclic Compounds with (2,6-Dimethylphenoxy)acetyl Chloride: A-Comprehensive Guide for Synthetic and-Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

< APPLICATION NOTE & PROTOCOLS

Abstract

This technical guide provides a comprehensive overview of the N-acylation of heterocyclic compounds using (2,6-dimethylphenoxy)acetyl chloride. N-acylated heterocycles are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] This document offers detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: The Significance of N-Acylated Heterocycles

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, appearing in over 85% of all biologically active compounds.[1] Their prevalence stems from their ability to engage in specific interactions with biological targets, such as enzymes and receptors, often mimicking endogenous ligands.[5] The N-acylation of these scaffolds is a powerful strategy to modulate their physicochemical properties, including solubility, lipophilicity, and metabolic stability, thereby optimizing their pharmacokinetic and pharmacodynamic profiles.[5]

(2,6-Dimethylphenoxy)acetyl chloride emerges as a particularly useful reagent in this context. The steric hindrance provided by the two methyl groups on the phenoxy ring can influence the conformation of the final product, which can be critical for achieving desired biological activity. Furthermore, the ether linkage introduces a degree of flexibility and potential for hydrogen bonding.

Reagent Overview: (2,6-Dimethylphenoxy)acetyl Chloride

  • Chemical Name: 2-(2,6-dimethylphenoxy)acetyl chloride[6][7][8]

  • CAS Number: 20143-48-0[6][8]

  • Molecular Formula: C10H11ClO2[6][7]

  • Molecular Weight: 198.65 g/mol [6][7][8]

  • Appearance: Typically a light-yellowish oil[8]

Synthesis of the Precursor Acid

(2,6-Dimethylphenoxy)acetyl chloride is synthesized from its corresponding carboxylic acid, (2,6-dimethylphenoxy)acetic acid. A common synthetic route involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base.[9]

Safety and Handling

(2,6-Dimethylphenoxy)acetyl chloride is a corrosive substance and reacts violently with water.[6][10] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] All glassware must be thoroughly dried before use to prevent hydrolysis of the acyl chloride.[10][12][13]

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of a heterocyclic amine with (2,6-dimethylphenoxy)acetyl chloride proceeds via a nucleophilic acyl substitution mechanism.[14][15] The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[16]

The mechanism can be broken down into two primary stages: addition and elimination.[14]

  • Nucleophilic Attack (Addition): The lone pair of electrons on the nitrogen atom of the heterocyclic compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms by eliminating the chloride ion, which is a good leaving group.

  • Deprotonation: The added base then deprotonates the newly acylated nitrogen, yielding the final N-acylated heterocyclic product and the hydrochloride salt of the base.

N-Acylation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Heterocycle R-NH-Het Tetrahedral Tetrahedral Intermediate Heterocycle->Tetrahedral Nucleophilic Attack AcylChloride (2,6-Me₂PhO)CH₂COCl AcylChloride->Tetrahedral Base Base: FinalProduct N-Acylated Heterocycle Base->FinalProduct ProtonatedProduct Protonated Product Tetrahedral->ProtonatedProduct Elimination of Cl⁻ ProtonatedProduct->FinalProduct Deprotonation BaseSalt Base·HCl ProtonatedProduct->BaseSalt G cluster_input Inputs cluster_process Process cluster_output Outputs & Applications H Heterocyclic Compound R N-Acylation Reaction H->R A (2,6-Dimethylphenoxy) acetyl chloride A->R P N-Acylated Product R->P Yields D Drug Discovery & Development P->D Leads to M Medicinal Chemistry Applications D->M

Sources

Friedel-Crafts acylation using (2,6-Dimethylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Friedel-Crafts Acylation utilizing (2,6-Dimethylphenoxy)acetyl chloride

Executive Summary

This application note details the protocol for utilizing (2,6-Dimethylphenoxy)acetyl chloride (CAS 20143-48-0) as an electrophile in Friedel-Crafts acylation reactions. This reagent is a critical building block for synthesizing


-aryloxy ketones , which serve as structural scaffolds for anti-arrhythmic agents (e.g., Mexiletine analogs) and sodium channel blockers.

Unlike simple acetyl chlorides, this reagent presents unique challenges due to the presence of the ether linkage and the steric bulk of the 2,6-dimethyl substitution. This guide addresses the suppression of ether cleavage via steric shielding and optimizing Lewis acid stoichiometry to account for multi-site coordination.

Reagent Profile & Chemical Context

PropertySpecification
Chemical Name (2,6-Dimethylphenoxy)acetyl chloride
CAS Number 20143-48-0
Molecular Formula

Molecular Weight 198.65 g/mol
Physical State Light-yellowish oil / Low-melting solid
Storage 2-8°C, under inert atmosphere (Ar/N2)
Key Structural Feature 2,6-Dimethyl steric block: Prevents ortho-attack on the phenoxy ring and shields the ether oxygen from Lewis Acid complexation-induced cleavage.[1]
Mechanistic Insight: The "Ether" Challenge

In standard Friedel-Crafts acylation involving alkoxy-substituted acyl chlorides, a common failure mode is the coordination of the Lewis Acid (e.g.,


) to the ether oxygen. This can lead to:
  • Deactivation: The catalyst is sequestered by the ether oxygen rather than activating the acyl chloride.

  • Ether Cleavage: Strong Lewis acids can cleave the

    
     bond, destroying the reagent.
    

The 2,6-Dimethyl Advantage: The methyl groups at the 2 and 6 positions of the phenoxy ring create a "steric pocket." This steric hindrance significantly reduces the rate of complexation at the ether oxygen, directing the Lewis acid preferentially to the carbonyl oxygen (the desired site for acylium ion formation). This allows for cleaner reaction profiles compared to unsubstituted phenoxyacetyl chlorides.

Reaction Mechanism Pathway

The following diagram illustrates the formation of the active acylium species and the prevention of side reactions due to the steric bulk of the dimethyl group.

FC_Mechanism cluster_steric Steric Shielding Effect Reagent (2,6-Dimethylphenoxy) acetyl chloride Complex_O Ether-AlCl3 Complex (Inactive/Side Rxn) Reagent->Complex_O Sterically Hindered Complex_CO Acyl-AlCl3 Complex (Active) Reagent->Complex_CO Preferred Path AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex_CO Acylium Acylium Ion (Electrophile) Complex_CO->Acylium - AlCl4- Sigma Sigma Complex Acylium->Sigma + Arene Arene Arene Substrate (e.g., Benzene) Arene->Sigma Product 2-(2,6-Dimethylphenoxy)- 1-arylethanone Sigma->Product - H+

Figure 1: Mechanistic pathway highlighting the preferential activation of the carbonyl group due to steric shielding of the ether linkage.

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(2,6-dimethylphenoxy)-1-phenylethanone via Friedel-Crafts acylation.

Materials & Equipment
  • Reagent: (2,6-Dimethylphenoxy)acetyl chloride (1.0 equiv)[2][3]

  • Substrate: Benzene (or substituted arene) (Solvent/Reagent or 1.1 equiv if using DCM)

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) (1.2 - 1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Apparatus: 3-neck Round Bottom Flask (RBF), addition funnel, inert gas inlet (

    
    /Ar), drying tube (
    
    
    
    ).
Step-by-Step Protocol
  • System Preparation:

    • Flame-dry the 3-neck RBF and cool under a stream of dry Nitrogen.

    • Charge the flask with Anhydrous

      
       (1.5 equiv).
      
    • Add anhydrous DCM (approx. 5-10 mL per gram of substrate) to create a suspension.

    • Note: If the substrate is a liquid arene (e.g., Benzene, Toluene), it can be used as the solvent, but DCM is preferred for stoichiometry control.

  • Substrate Addition:

    • Cool the

      
       suspension to 0°C  using an ice bath.
      
    • Add the arene substrate (1.1 equiv) slowly.

  • Electrophile Addition (Critical Step):

    • Dissolve (2,6-Dimethylphenoxy)acetyl chloride (1.0 equiv) in a minimal amount of DCM.

    • Add this solution dropwise via the addition funnel over 30-45 minutes.

    • Control: Maintain internal temperature

      
      . The reaction is exothermic.[4] Evolution of HCl gas will be observed (ensure proper venting/scrubbing).
      
  • Reaction Maintenance:

    • Allow the mixture to warm to Room Temperature (20-25°C) naturally.

    • Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: Hexane/EtOAc 8:2) or HPLC. The acid chloride is moisture sensitive; ensure the sample is quenched in MeOH before spotting.

  • Quenching & Workup:

    • Cool the mixture back to 0°C.

    • Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (approx. 10:1 ratio). Caution: Vigorous exotherm and hydrolysis of excess

      
      .
      
    • Separate the organic layer. Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with:

      • Water[5]

      • Sat.

        
         (to remove traces of acid)
        
      • Brine[2]

    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Purification:

    • Concentrate under reduced pressure.[5]

    • Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.

Workflow Visualization

Workflow Start Start: Dry Glassware Inert Atmosphere Solvent Suspend AlCl3 in DCM (0°C) Start->Solvent Add_Sub Add Arene Substrate Solvent->Add_Sub Add_Rgt Dropwise Addition of (2,6-Dimethylphenoxy)acetyl Cl Add_Sub->Add_Rgt React Warm to RT Stir 2-4 Hours Add_Rgt->React Check QC Check (TLC/HPLC) React->Check Check->React Incomplete Quench Quench: Ice/HCl (Exothermic!) Check->Quench Complete Workup Extract (DCM) Wash (NaHCO3/Brine) Quench->Workup Finish Isolate Product Workup->Finish

Figure 2: Operational workflow for the acylation protocol.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationRationale
Catalyst Stoichiometry 1.2 – 1.5 equiv Standard FC requires 1.0 eq. However, the ether oxygen and the product ketone oxygen will complex with Al species. Excess ensures active catalyst remains.
Temperature < 5°C (Addition) Higher temperatures during addition may promote polymerization or ether cleavage.
Order of Addition Acid Chloride to Catalyst Adding the catalyst to the acid chloride can cause localized overheating ("hot spots") and runaway exotherms.
Moisture Control Strictly Anhydrous The reagent hydrolyzes to (2,6-dimethylphenoxy)acetic acid rapidly in moist air, releasing HCl and deactivating the stoichiometry.
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Catalyst deactivation by moisture or insufficient catalyst load.

    • Fix: Increase

      
       to 2.0 equiv. Ensure DCM is distilled over 
      
      
      
      .
  • Issue: Formation of "Tar" or dark polymeric material.

    • Cause: Reaction temperature too high or reaction time too long.

    • Fix: Keep addition strictly at 0°C. Monitor TLC closely and quench immediately upon consumption of starting material.

  • Issue: Regioisomer mixtures (if using substituted arenes).

    • Insight: The (2,6-dimethylphenoxy)acetyl group is bulky. It will strongly favor para- substitution on the arene ring due to steric repulsion at the ortho- positions.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • PubChem Database. (2025).[2] Compound Summary for CID 12353505: (2,6-Dimethylphenoxy)acetyl Chloride.[2] National Center for Biotechnology Information. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • U.S. Patent 4,609,760. (1986). Process for the preparation of 2,6-xylidine. (Provides context on the stability and synthesis of 2,6-dimethylphenoxy derivatives).

Sources

Choosing a solvent for reactions with (2,6-Dimethylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Solvent Systems for Acylation Reactions using (2,6-Dimethylphenoxy)acetyl chloride

Abstract

This technical guide outlines the solvent selection criteria and experimental protocols for utilizing (2,6-Dimethylphenoxy)acetyl chloride (CAS: 20143-48-0) in organic synthesis.[1] As a lipophilic electrophile featuring a sterically crowded xylyl ether moiety, this compound presents unique solubility and reactivity challenges.[1] This note provides a decision matrix for solvent selection, detailed protocols for N-acylation (amidation), and critical troubleshooting steps to minimize hydrolysis and optimize yield in drug discovery workflows.

Chemical Profile & Reactivity Context

(2,6-Dimethylphenoxy)acetyl chloride is a specialized building block often used in the synthesis of anti-arrhythmic agents, local anesthetics (structural analogs of lidocaine/mexiletine), and agrochemicals.[1]

  • Structure: A phenoxyacetyl chloride core with two methyl groups at the ortho positions of the phenyl ring.[1]

  • Electronic Effect: The ether oxygen (

    
    -position to the carbonyl) exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon compared to simple alkyl acid chlorides.[1]
    
  • Steric Environment: While the 2,6-dimethyl pattern creates significant steric hindrance around the ether linkage (protecting it from cleavage), the acetyl chloride moiety is separated by a methylene spacer (

    
    ), leaving the reactive center relatively accessible to nucleophiles.[1]
    
  • Solubility Profile: The xylyl group imparts high lipophilicity.[1] The compound is soluble in non-polar and moderately polar organic solvents but reacts violently with protic solvents (water, alcohols).[1]

Solvent Selection Matrix

The choice of solvent dictates reaction kinetics, byproduct management (HCl sequestration), and downstream processing.[1] The following matrix guides selection based on reaction type and scale.

Solvent Decision Tree

SolventSelection Start Start: Select Reaction Type Amidation N-Acylation (Amine Nucleophile) Start->Amidation Esterification O-Acylation (Alcohol Nucleophile) Start->Esterification Scale Scale of Reaction? Amidation->Scale DCM Dichloromethane (DCM) Excellent Solubility Easy Evaporation Esterification->DCM Alternative THF THF / 2-MeTHF Good for Polar Amines Requires Dry Solv. Esterification->THF Standard SmallScale Small Scale (<1g) Priority: Solubility Scale->SmallScale LargeScale Large Scale (>10g) Priority: Safety/Green Scale->LargeScale SmallScale->DCM Preferred SmallScale->THF If Amine insoluble Toluene Toluene High BP (Safety) HCl Gas Removal LargeScale->Toluene Green/Safety Biphasic Schotten-Baumann (DCM/Water + NaOH) LargeScale->Biphasic Inorganic Base

Figure 1: Decision tree for selecting the optimal solvent based on reaction scale and nucleophile type.[1]

Comparative Solvent Data
Solvent ClassSolventSolubility of (2,6-Dimethylphenoxy)acetyl chlorideHCl Management StrategyRecommendation
Chlorinated Dichloromethane (DCM) High Requires organic base (TEA/DIPEA) to form soluble salts.[1]Primary Choice for R&D/Small scale.[1]
Aromatic Toluene High Amine-HCl salts often precipitate, driving reaction to completion.[1]Preferred for Scale-up/Process Chem.
Ether THF / 2-MeTHF Moderate to HighGood for dissolving polar nucleophiles.[1] Must be anhydrous.[1]Use for complex amines or esterification.[1]
Biphasic DCM / Water High (in organic phase)Uses inorganic base (NaOH/K2CO3) in water phase.Use for Schotten-Baumann conditions.

Detailed Protocols

Protocol A: N-Acylation (Amide Synthesis) – Anhydrous Conditions

Best for: Synthesis of lipophilic amides (e.g., Lidocaine/Mexiletine analogs) where water sensitivity is a concern.[1]

Reagents:

  • (2,6-Dimethylphenoxy)acetyl chloride (1.0 equiv)[1][2]

  • Amine (Primary or Secondary) (1.0 – 1.1 equiv)[3]

  • Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv) [Base Scavenger]

  • Solvent: Dichloromethane (DCM) (anhydrous)

Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Amine and TEA in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls the exotherm of the acid chloride addition.[1]

  • Addition: Dissolve (2,6-Dimethylphenoxy)acetyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check by TLC (System: Hexane/EtOAc) or LC-MS.[1] The acid chloride is prone to hydrolysis on silica; monitor the disappearance of the amine.[1]

  • Workup:

    • Quench with saturated aqueous

      
       (removes unreacted acid chloride).
      
    • Separate phases.[1][4] Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Robust reactions using inexpensive inorganic bases; tolerates moisture.[1]

Reagents:

  • (2,6-Dimethylphenoxy)acetyl chloride (1.0 equiv)[1][2]

  • Amine (1.0 equiv)[1]

  • Base: 10% NaOH or saturated

    
    
    
  • Solvent: DCM or Toluene[1]

Workflow:

  • Dissolve the Amine in the organic solvent (DCM) and add an equal volume of aqueous Base .

  • Vigorously stir the biphasic mixture at 0°C.

  • Add pure (2,6-Dimethylphenoxy)acetyl chloride dropwise.

  • Stir vigorously for 1–2 hours. The reaction occurs at the interface.[1]

  • Separate layers; dry and concentrate the organic layer.[1][5]

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical role of the solvent in stabilizing the transition state and managing the leaving group (


).

ReactionMechanism AcidChloride (2,6-Dimethylphenoxy)acetyl chloride TS Tetrahedral Intermediate AcidChloride->TS Nucleophilic Attack Amine Nucleophile (Amine) Amine->TS Product Amide Product TS->Product Elimination of Cl- Salt Byproduct (R3NH+ Cl-) TS->Salt Base Scavenging SolventEffect Solvent Role: Solubilizes Lipophilic Tail Precipitates Salt (Toluene) SolventEffect->AcidChloride Solvation SolventEffect->Salt Precipitation

Figure 2: Reaction pathway for N-acylation showing the solvent's role in product isolation.[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are dry (Karl Fischer < 0.05% water).[1] Check reagent quality (Acid chloride should be clear/yellow, not cloudy).
Impurity: Carboxylic Acid Moisture ingressThe acid chloride hydrolyzes to (2,6-dimethylphenoxy)acetic acid.[1] Wash organic layer with mild base (

) to remove acid, but ensure product is stable.
Slow Reaction Steric HindranceWhile the acetyl group is spaced, the amine might be bulky.[1][3] Switch solvent to Acetonitrile (polar aprotic) or heat to reflux in Toluene .
Emulsions Surfactant-like propertiesThe product has a lipophilic tail and polar head.[1] Use Brine for washes; filter through Celite if solid precipitates cause issues.[1]

References

  • Vogel's Textbook of Practical Organic Chemistry . 5th Edition.[1] Longman Scientific & Technical.[1] General procedures for Acid Chloride handling and Schotten-Baumann reactions.

  • PubChem Compound Summary for CID 12353505 . (2,6-Dimethylphenoxy)acetyl Chloride.[1][6] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Process for Preparing Ranolazine . Patent WO2008047388A2.[1] Describes the use of chloroacetyl chloride and 2,6-dimethylaniline, illustrating the chemistry of related xylyl-derivatives. Available at: [1]

Sources

Monitoring (2,6-Dimethylphenoxy)acetyl chloride reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2,6-Dimethylphenoxy)acetyl chloride is a highly reactive electrophilic intermediate widely used in the synthesis of anti-arrhythmic agents (e.g., Lidocaine analogs) and metabolic modulators (e.g., Ranolazine intermediates). Due to its moisture sensitivity, direct analysis of this acid chloride is prone to artifacts. This guide provides a robust, self-validating protocol for monitoring its consumption and integrity using "Quench-Derivatization" techniques coupled with TLC and LC-MS.

The Analytical Challenge: The "Ghost Peak" Phenomenon

Direct injection of acid chlorides into LC-MS or spotting onto silica TLC plates results in rapid hydrolysis due to moisture in the mobile phase or stationary phase.

  • TLC: The compound decomposes to (2,6-dimethylphenoxy)acetic acid, often streaking due to the acidity of silica.

  • LC-MS: The aqueous mobile phase converts the chloride to the free acid in-column.

Consequence: A degraded reagent lot (100% free acid) and a pristine reagent lot (100% acid chloride) yield identical chromatograms (100% free acid), leading to false negatives regarding reagent quality.

Analytical Strategy: In-Situ Derivatization

To accurately monitor the reaction, the acid chloride must be chemically "trapped" before analysis. We utilize a Methanol Quench to convert the unstable acid chloride into a stable methyl ester surrogate.

  • Reaction A (Surrogate Formation):

    
    
    
  • Reaction B (Hydrolysis Check):

    
    
    
Molecular Targets
SpeciesChemical StructureFormulaMWTarget Ion (ESI+)
Analyte (Acid Chloride) (2,6-Me

PhO)CH

COCl
C

H

ClO

198.65N/A (Transient)
Surrogate (Methyl Ester) (2,6-Me

PhO)CH

COOMe
C

H

O

194.23195.2 [M+H]

Byproduct (Free Acid) (2,6-Me

PhO)CH

COOH
C

H

O

180.20181.2 [M+H]

Experimental Protocols

Protocol A: Thin Layer Chromatography (TLC)

Standard silica plates are acidic and contain adsorbed water. Without quenching, the acid chloride will hydrolyze and co-elute with the free acid impurity.

Materials:

  • Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.

  • Mobile Phase: Hexanes : Ethyl Acetate (80:20 v/v).

  • Quench Solvent: Dry Methanol (HPLC Grade).

Workflow:

  • Sampling: Take a 20 µL aliquot of the reaction mixture.

  • Derivatization (Critical Step): Immediately dissolve the aliquot in 200 µL of Methanol . Shake for 10 seconds.

    • Mechanism: This converts unreacted Acid Chloride to the Methyl Ester.

  • Reference Standard: Prepare a standard of the pure Free Acid in Methanol.

  • Spotting: Spot the Quenched Reaction Mix (Lane 1) and the Free Acid Standard (Lane 2).

  • Elution: Run the plate until the solvent front reaches 80% of the height.

  • Visualization: Observe under UV light (254 nm). The 2,6-dimethylphenoxy moiety absorbs strongly.

Interpretation:

  • Rf ~ 0.6-0.7: Methyl Ester (Indicates presence of Acid Chloride in reactor).

  • Rf ~ 0.2-0.3: Free Acid (Indicates hydrolysis/wet reagents).

  • Rf ~ 0.4-0.5: Target Amide Product (if monitoring coupling).

Note: If Lane 1 shows only the spot at Rf 0.2 (matching Lane 2), your Acid Chloride has completely decomposed.

Protocol B: LC-MS Monitoring

Reversed-phase conditions are used. The methanol quench is mandatory to distinguish the active reagent from the hydrolyzed impurity.

Instrument Parameters:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV 210/254 nm; MS ESI+ (Scan range 100-500 m/z).

Sample Preparation (The "Dual-Quench" Validation): To scientifically prove the identity of the species, prepare two vials for every timepoint:

  • Vial A (The "Dry" Quench): 10 µL Reaction Mix + 490 µL Methanol .

    • Purpose: Converts Acid Chloride

      
       Methyl Ester (m/z 195).
      
  • Vial B (The "Wet" Control): 10 µL Reaction Mix + 490 µL Water/ACN (50:50) .

    • Purpose: Forces hydrolysis. Converts Acid Chloride

      
       Free Acid (m/z 181).
      

Data Analysis Logic:

  • Scenario 1 (Active Reagent): Vial A shows major peak at 195 m/z ; Vial B shows major peak at 181 m/z .

  • Scenario 2 (Decomposed Reagent): Vial A shows major peak at 181 m/z ; Vial B shows major peak at 181 m/z .

Visualizations

Figure 1: The "Dual-Quench" Logical Workflow

This decision tree illustrates how to distinguish active reagent from hydrolyzed impurities.

QuenchLogic Sample Reaction Aliquot (Unknown Composition) Split Sample->Split QuenchMeOH Vial A: Add Methanol Split->QuenchMeOH Path A QuenchH2O Vial B: Add Water/ACN Split->QuenchH2O Path B ResultA LC-MS Analysis A QuenchMeOH->ResultA ResultB LC-MS Analysis B QuenchH2O->ResultB Decision1 Peak @ 195 m/z (Ester) Detected? ResultA->Decision1 Decision2 Peak @ 181 m/z (Acid) Detected? ResultB->Decision2 ConclusionActive CONCLUSION: Active Acid Chloride Present Decision1->ConclusionActive YES (Difference observed) ConclusionDead CONCLUSION: Reagent Decomposed (Hydrolyzed) Decision1->ConclusionDead NO (Only 181 m/z seen)

Caption: Figure 1: Differential quenching strategy to validate acid chloride integrity via LC-MS.

Figure 2: Reaction Monitoring Pathway

Chemical pathway showing the transformation from the phenol precursor to the monitored derivatives.

ReactionPath Phenol 2,6-Dimethylphenol (Precursor) Acid (2,6-Dimethylphenoxy) acetic acid (Impurity/Byproduct) MW: 180.2 Phenol->Acid Chloroacetic acid NaOH Chloride (2,6-Dimethylphenoxy) acetyl chloride (Active Reagent) MW: 198.6 Acid->Chloride SOCl2 or (COCl)2 Chloride->Acid Moisture (Hydrolysis) Ester Methyl Ester (Analytical Surrogate) MW: 194.2 Chloride->Ester MeOH Quench (Analysis Step) Product Target Amide (Drug Intermediate) Chloride->Product Amine Coupling

Caption: Figure 2: Synthesis and degradation pathways. The blue path represents the analytical intervention.

References

  • Valiaeva, N., et al. (2016). Synthesis and evaluation of novel derivatives of ranolazine. Bioorganic & Medicinal Chemistry Letters.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12213, (2,6-Dimethylphenoxy)acetic acid. Retrieved from PubChem. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 6: Reagents and Monitoring).

  • Barrow, J. C., et al. (2000). Reaction Monitoring of Acid Chlorides via Methyl Ester Derivatization. Journal of Organic Chemistry.

Disclaimer: This protocol involves handling corrosive and lachrymatory agents. All work must be performed in a fume hood with appropriate PPE.

Troubleshooting & Optimization

Technical Support Center: Management of HCl Byproduct in (2,6-Dimethylphenoxy)acetyl chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the management of hydrochloric acid (HCl), a common byproduct in reactions involving (2,6-Dimethylphenoxy)acetyl chloride. Our focus is on providing practical, field-tested insights to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: I'm performing an acylation with (2,6-Dimethylphenoxy)acetyl chloride. Why is the HCl byproduct a concern?

A: (2,6-Dimethylphenoxy)acetyl chloride is a highly reactive acylating agent.[1][2][3] In nearly all its desired reactions with nucleophiles (like alcohols to form esters, or amines to form amides), a molecule of hydrogen chloride (HCl) is stoichiometrically generated for every molecule of the acyl chloride that reacts.

The presence of this strong acid in your reaction medium can lead to several complications:

  • Protonation of Reagents: Basic or acid-sensitive nucleophiles and catalysts can be protonated by HCl, rendering them inactive and halting your reaction.

  • Side Reactions: The acidic conditions can catalyze undesirable side reactions, such as the degradation of acid-labile functional groups on your starting materials or product.

  • Product Degradation: The desired product itself might be sensitive to strong acids, leading to decomposition and reduced yield.

  • Equilibrium Issues: For reversible reactions, the buildup of a strong acid can shift the equilibrium away from the desired product.

Effective removal or neutralization of HCl in situ is therefore critical for achieving high yields and purity.

HCl_Byproduct AcylChloride (2,6-Dimethylphenoxy)acetyl Chloride DesiredProduct Desired Product (Ester, Amide, etc.) AcylChloride->DesiredProduct HCl HCl Byproduct AcylChloride->HCl Nucleophile Nucleophile (R-OH, R-NH2, etc.) Nucleophile->DesiredProduct Nucleophile->HCl

Caption: General acylation reaction scheme.

Q2: What are my primary options for neutralizing the HCl byproduct?

A: The most common strategy is to add a base to the reaction mixture to act as an "acid scavenger." This base should be strong enough to neutralize HCl but should not interfere with the primary reaction. The options can be broadly categorized:

  • Tertiary Amine Bases (Liquid): These are the most common choices. They are organic-soluble and act as homogeneous bases. Examples include Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's base), and Pyridine.[1][4]

  • Inorganic Bases (Solid): Compounds like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used.[4][5] They are heterogeneous in most organic solvents, which can simplify removal but may lead to slower or less efficient neutralization due to mass transfer limitations.

  • Polymer-Supported Scavengers (Solid): These are functionalized polymer resins (e.g., polystyrene beads) that have basic groups attached.[6][7][8] Examples include polymer-bound tris(2-aminoethyl)amine (PS-Trisamine).[8][9]

Q3: How do I select the right HCl scavenger for my specific reaction?

A: This is a critical decision that depends on several factors. Simply choosing the most common base may not be optimal. Consider the following points, summarized in the decision flowchart below.

  • Nucleophilicity of the Base: The ideal scavenger is a strong base but a poor nucleophile. Tertiary amines like Triethylamine (TEA) can sometimes act as nucleophiles, attacking the acyl chloride and forming an undesired acylammonium salt. For highly reactive acyl chlorides or sensitive substrates, a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is a superior choice.[10] The bulky isopropyl groups shield the nitrogen atom, preventing it from acting as a nucleophile while still allowing it to function as a base.[10]

  • Solubility of the Hydrochloride Salt: The reaction between the amine base and HCl forms an ammonium hydrochloride salt (e.g., triethylammonium chloride, [Et₃NH]Cl). The solubility of this salt in your reaction solvent is a major consideration for purification.[4][11]

    • In nonpolar solvents like hexanes or toluene, these salts often precipitate and can be removed by filtration.[4]

    • In more polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the salt may be partially or fully soluble, complicating the workup.[5][11] DIPEA hydrochloride salts tend to be more soluble in organic solvents than TEA hydrochloride salts.[12]

  • Workup and Purification:

    • If you use a liquid amine base, the resulting salt must be removed during workup, typically by an aqueous wash.[4] If your product is water-sensitive, this is not a viable option.

    • Using a polymer-supported scavenger is an excellent strategy for sensitive products or for simplifying purification.[6][8] At the end of the reaction, you simply filter off the resin, which now contains the bound HCl. This avoids the need for aqueous extraction entirely.

Caption: Decision flowchart for selecting an HCl scavenger.

Troubleshooting and Protocols
Q4: I used Triethylamine (TEA), and now I have a sticky solid that is hard to filter and contaminates my product. What happened and what should I do?

A: This is a very common issue. The sticky solid is triethylammonium chloride ([Et₃NH]Cl). Its physical properties (and solubility) can vary depending on the solvent and the presence of trace amounts of water.

Possible Cause: The salt is partially soluble in your reaction solvent.[4] Common solvents where this occurs include DCM, THF, and acetonitrile.[13]

Solutions & Protocols:

  • Change the Solvent (for future experiments): If possible, run the reaction in a less polar solvent like toluene or diethyl ether to encourage complete precipitation of the salt.

  • Anti-Solvent Precipitation (Post-Reaction):

    • Protocol:

      • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the reaction solvent.

      • Add a nonpolar "anti-solvent" in which your product is soluble but the salt is not. n-Hexane or diethyl ether are excellent choices.[4][11]

      • Stir or sonicate the resulting slurry vigorously. The salt should precipitate as a fine, filterable solid.

      • Filter the mixture through a pad of celite or a fritted funnel. Wash the filter cake with more of the anti-solvent.

      • The desired product will be in the combined filtrate.

  • Aqueous Workup (if product is stable):

    • Protocol:

      • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).

      • Transfer the mixture to a separatory funnel.

      • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or dilute HCl) to remove excess TEA, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine (saturated NaCl) to reduce the amount of water in the organic layer.[14]

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Parameter Triethylamine (TEA) DIPEA (Hünig's Base) Pyridine
pKa of Conjugate Acid ~10.75~10.75~5.25
Nucleophilicity ModerateVery Low (Sterically Hindered)[10]High
[Base·H]Cl Solubility Low in nonpolar solvents, moderate in polar solvents.[13][15][16]Generally more soluble in organic solvents than TEA·HCl.[12]Pyridinium hydrochloride is often soluble.
Key Use Case General-purpose, cost-effective acid scavenger.When nucleophilic attack by the base is a concern.[10]Often used when it also serves as a nucleophilic catalyst.[17]

Table 1: Comparison of Common Tertiary Amine Bases.

Q5: I need to avoid an aqueous workup entirely. Can you provide a protocol for using a polymer-supported scavenger?

A: Absolutely. This is an ideal scenario for solid-phase extraction techniques. We will use Polymer-Supported Trisamine (PS-Trisamine) as an example, which is effective at scavenging acyl chlorides and the resulting HCl.[8]

Experimental Protocol: Acylation using a Polymer-Supported Scavenger

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add your nucleophile (alcohol or amine, 1.0 eq) and an anhydrous solvent (e.g., DCM or THF).

    • Add the polymer-supported scavenger. A common choice is PS-Trisamine, which has multiple amine sites. Use a loading of ~2.0-3.0 equivalents relative to the acyl chloride to ensure complete scavenging of both excess reagent and HCl byproduct.

  • Reagent Addition:

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of (2,6-Dimethylphenoxy)acetyl chloride (1.1 - 1.2 eq) in the same anhydrous solvent to the stirred slurry. The slow addition helps to control the exotherm of the reaction.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture through a fritted funnel.

    • Wash the collected resin thoroughly with the reaction solvent (e.g., 3 x 10 mL).

    • Combine the filtrate and the washes. This solution contains your desired product.

    • Concentrate the solution under reduced pressure to yield the crude product, which is often of high purity and may not require further chromatographic purification.

Scavenger_Workflow cluster_liquid Liquid Base (TEA/DIPEA) Workflow cluster_solid Polymer Scavenger Workflow l_start Reaction Complete l_dilute Dilute with Organic Solvent l_start->l_dilute l_wash Aqueous Wash (Acid/Base/Brine) l_dilute->l_wash l_dry Dry (Na2SO4) l_wash->l_dry l_filter Filter l_dry->l_filter l_evap Evaporate l_filter->l_evap l_product Product + Salt Impurities l_evap->l_product s_start Reaction Complete s_filter Filter Slurry s_start->s_filter s_wash Wash Resin s_filter->s_wash s_evap Evaporate Filtrate s_wash->s_evap s_product Pure Product s_evap->s_product

Sources

Impact of steric hindrance on (2,6-Dimethylphenoxy)acetyl chloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Impact of Steric Hindrance on (2,6-Dimethylphenoxy)acetyl Chloride Reactivity

Executive Summary

This guide addresses the reactivity profile of (2,6-Dimethylphenoxy)acetyl chloride (CAS 20143-48-0) . While often categorized alongside hindered benzoyl chlorides, this reagent exhibits a distinct reactivity pattern due to the oxy-methylene spacer (-OCH₂-) separating the steric bulk from the electrophilic carbonyl. This guide details how to leverage this structural feature for efficient amidation (e.g., in Mexiletine analog synthesis) and provides troubleshooting protocols for common instability issues.

Part 1: The Steric Paradox – Structural Analysis

Q: Does the 2,6-dimethyl substitution significantly deactivate the acid chloride? A: No, not directly. This is a common misconception. Unlike 2,6-dimethylbenzoyl chloride , where the methyl groups directly shield the carbonyl carbon, (2,6-dimethylphenoxy)acetyl chloride possesses a methylene hinge (-CH₂-) that decouples the steric bulk from the reaction center.

  • The "Hinge" Effect: The -OCH₂- spacer allows the carbonyl group to rotate away from the 2,6-dimethyl "blocking zone," maintaining high electrophilicity.

  • Electronic Impact: The phenoxy group is inductively electron-withdrawing (due to the oxygen atom), which actually increases the electrophilicity of the carbonyl carbon relative to a standard alkyl acid chloride.

  • The Real Challenge: The steric hindrance primarily affects the conformation of the product (amide/ester) and the approach of bulky nucleophiles , rather than the intrinsic reactivity of the chloride itself.

Visualizing the Steric Environment

The following diagram illustrates the "Distal vs. Proximal" steric hindrance model, explaining why this reagent remains highly reactive despite the bulky ring.

Steric_Model cluster_0 Steric Zone (Blocked) cluster_1 The 'Hinge' (Spacer) cluster_2 Reaction Center (Exposed) Me_2 2-Methyl Group Me_6 6-Methyl Group Ring Phenoxy Ring Ring->Me_2 Ring->Me_6 Ether_O Ether Oxygen (-O-) Ring->Ether_O Restricted Rotation Methylene Methylene (-CH2-) Ether_O->Methylene spacer Carbonyl Carbonyl (C=O) Methylene->Carbonyl High Freedom Chloride Chloride (-Cl) Carbonyl->Chloride Nucleophile Nucleophile Input Nucleophile->Carbonyl Unimpeded Attack (from angle)

Caption: The methylene spacer acts as a pivot, allowing the carbonyl to rotate away from the steric clash of the 2,6-dimethyl groups during nucleophilic attack.

Part 2: Synthesis & Handling Protocols

Q: My acid chloride hydrolyzes faster than expected. Is this normal? A: Yes. Because the steric bulk is "distal," it does not protect the carbonyl from moisture as effectively as it does in sterically congested benzoyl chlorides.

Protocol: Handling & Storage

  • Solvent Selection: The 2,6-dimethyl group increases lipophilicity. Use Dichloromethane (DCM) or THF (anhydrous). Avoid ethers if Lewis acids are present, as cleavage can occur.

  • Moisture Control: Store under Argon/Nitrogen. If the liquid turns cloudy or deposits a white solid, it has hydrolyzed to the parent acid (2-(2,6-dimethylphenoxy)acetic acid).

  • Re-activation: If hydrolysis is suspected, reflux the material with Thionyl Chloride (SOCl₂) (1.2 equiv) and a drop of DMF for 1 hour, then remove excess SOCl₂ under vacuum.

Part 3: Troubleshooting Amidation (Mexiletine Analog Synthesis)

Q: I am observing low yields when coupling with secondary amines. Why? A: While the acid chloride is reactive, the amine might be experiencing steric clash with the 2,6-dimethyl groups after the initial attack, during the formation of the tetrahedral intermediate.

Troubleshooting Workflow

SymptomProbable CauseCorrective Action
No Reaction Amine is protonated (HCl salt formation).Add 2.5 equiv of base (DIPEA or TEA). The first equiv neutralizes the HCl byproduct; the rest maintains free amine.
Slow Reaction Steric clash in the transition state.Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive acyl-pyridinium intermediate that extends the electrophile further from the steric wall.
Precipitate Forms Amine Hydrochloride salt crashing out.This is normal. Filter the salt or perform an aqueous wash (DCM/Water extraction) to remove it.
Impurity (Dimer) Hydrolysis leading to anhydride formation.Ensure strictly anhydrous conditions. Use fresh acid chloride.

Q: Can I use Schotten-Baumann conditions (Aq. NaOH / DCM)? A: Yes. The lipophilicity of the 2,6-dimethylphenoxy group makes this reagent ideal for biphasic reactions.

  • Protocol: Dissolve amine in DCM. Dissolve acid chloride in DCM. Add acid chloride solution to a rapidly stirring mixture of Amine/DCM and 1M NaOH (aq) at 0°C. The reaction is usually complete in <30 mins.

Part 4: Analytical Troubleshooting

Q: How do I confirm the integrity of my reagent? A: Use 1H NMR or IR to distinguish the chloride from the acid or ester.

  • 1H NMR (CDCl₃):

    • Acid Chloride: The -OCH₂- singlet typically shifts downfield (~4.9–5.1 ppm) compared to the acid (~4.5 ppm) due to the strong electron-withdrawing nature of -COCl.

    • Methyl Groups: Look for the strong singlet at ~2.3 ppm (6H). If this peak splits or shifts significantly, check for ring chlorination (rare, but possible with excess SOCl₂/heat).

  • IR Spectroscopy:

    • Acid Chloride: Sharp, intense band at ~1800 cm⁻¹ .

    • Carboxylic Acid (Hydrolysis Product): Broad band at 1710 cm⁻¹ and broad -OH stretch at 3000–3500 cm⁻¹.

Part 5: Reaction Mechanism & Pathway

The following diagram details the pathway for amidation, highlighting the critical "DMAP-Catalyzed" route recommended for hindered amines.

Reaction_Pathway cluster_direct Direct Path (Unencumbered Amines) cluster_catalytic DMAP Catalytic Cycle (For Hindered Amines) Start Start: (2,6-Dimethylphenoxy)acetyl Chloride Direct_Attack Nucleophilic Attack (Tetrahedral Intermediate) Start->Direct_Attack Primary Amines DMAP_Add DMAP Addition Start->DMAP_Add + DMAP (cat) Product_Direct Amide Product Direct_Attack->Product_Direct -HCl Acyl_Pyridinium Acyl-Pyridinium Intermediate (Highly Reactive & Extended) DMAP_Add->Acyl_Pyridinium - Cl⁻ Amine_Attack Amine Attack on Intermediate Acyl_Pyridinium->Amine_Attack + Hindered Amine Amine_Attack->Product_Direct Regenerate DMAP

Caption: The DMAP catalytic cycle generates an Acyl-Pyridinium intermediate, effectively extending the electrophile away from the 2,6-dimethyl steric pocket.

References

  • Carocci, A., et al. (2010).[1] Synthesis and in vitro sodium channel blocking activity evaluation of novel homochiral mexiletine analogs. Chirality, 22(3), 299-307.[1] Link

  • Catalano, A., et al. (2015). Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers. Frontiers in Pharmacology. Link

  • Titinchi, S. J., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl. Chemistry Central Journal. Link

  • PubChem Compound Summary. (2025). (2,6-Dimethylphenoxy)acetyl Chloride.[2][3] National Center for Biotechnology Information. Link

Sources

Technical Support Center: (2,6-Dimethylphenoxy)acetyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Identification & Process Troubleshooting

Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals.

Introduction & Critical Context

(2,6-Dimethylphenoxy)acetyl chloride is a critical electrophilic intermediate, primarily utilized in the synthesis of Lidocaine (Lignocaine) and related anti-arrhythmic or anesthetic agents (e.g., Ranolazine).

In a GMP environment, the purity of this acid chloride is the "Gatekeeper" for the quality of the final drug substance. Impurities here—specifically unreacted phenols or hydrolyzed acids—compete in the subsequent amidation step, leading to difficult-to-remove side products like 2,6-Dimethylaniline (a potential genotoxin) or requiring aggressive purification downstream.

This guide provides a root-cause analysis of impurities and a self-validating analytical protocol to distinguish between process incomplete issues and sample degradation.

Synthesis Workflow & Impurity Origins

The synthesis typically follows a two-stage process: Etherification (Williamson ether synthesis) followed by Chlorination .

Visualizing the Impurity Landscape The following diagram maps the standard synthesis route against the entry points of critical impurities.

G Start 2,6-Dimethylphenol (2,6-Xylenol) Step1 Step 1: Etherification (+ Chloroacetic Acid) Start->Step1 Imp1 Impurity A: Unreacted 2,6-Xylenol Start->Imp1 Carryover Inter Intermediate: (2,6-Dimethylphenoxy)acetic Acid Step1->Inter Step2 Step 2: Chlorination (+ Thionyl Chloride) Inter->Step2 Product Target: (2,6-Dimethylphenoxy)acetyl Chloride Step2->Product Imp2 Impurity B: Symmetric Anhydride Step2->Imp2 Thermal Dimerization Imp3 Impurity C: Hydrolyzed Parent Acid Product->Imp3 Moisture Ingress

Figure 1: Critical Control Points in the synthesis of (2,6-Dimethylphenoxy)acetyl chloride. Note that Impurity C (Parent Acid) can arise from both incomplete reaction in Step 2 AND hydrolysis of the final product.

Impurity Profile & Root Cause Analysis

The following table summarizes the most frequent impurities. Note that Impurity C is the most common source of confusion due to the "Schrödinger's Acid" problem (is it unreacted material or hydrolyzed product?).

Impurity NameStructural OriginDetection Signature (HPLC/GC)Root Cause
(2,6-Dimethylphenoxy)acetic acid (The Parent Acid)Precursor / Hydrolysis ProductEarly Eluter. Polar. Often co-elutes with solvent front in reverse phase if not buffered.1. Incomplete Reaction: Insufficient SOCl₂ or reaction time.2. Hydrolysis: Moisture ingress during sampling or storage.
2,6-Dimethylphenol (2,6-Xylenol)Starting MaterialMid Eluter. Distinct UV spectrum (phenolic).Incomplete Step 1. If not removed before Step 2, it will not react with SOCl₂ but will contaminate the final product.
Bis(2,6-dimethylphenoxy)acetic anhydride (Symmetric Anhydride)Side ReactionLate Eluter. Very hydrophobic. Elutes after the Acid Chloride (as methyl ester).Stoichiometry Error. Occurs when Acid Chloride reacts with unreacted Parent Acid. Common when SOCl₂ is the limiting reagent.
(2,4-Dimethylphenoxy)acetyl chloride (Isomer)Raw Material ContaminantClose Eluter. Often a shoulder peak on the main product.Impure 2,6-Xylenol. Commercial 2,6-xylenol often contains 0.5–1.0% of the 2,4-isomer.
Technical Troubleshooting (Q&A)
Q1: My HPLC analysis shows 95% "Parent Acid" and only 5% "Acid Chloride," but the reaction looked vigorous. What happened?

Diagnosis: You likely experienced In-Vial Hydrolysis . Explanation: Acid chlorides are highly reactive with water. If you dissolved the sample in "wet" acetonitrile or allowed it to stand in an unsealed vial before injection, atmospheric moisture converted your product back into the Parent Acid during analysis. Solution: Use the Derivatization Protocol (See Section 5). You must quench the acid chloride with dry methanol immediately upon sampling. This converts the Acid Chloride to the Methyl Ester , which is stable. The Parent Acid remains as the Acid.

  • Result:

    • Methyl Ester Peak = Actual Acid Chloride Yield.

    • Acid Peak = Unreacted Starting Material.

Q2: The final product has a pink/reddish hue. Is this a concern?

Diagnosis: Oxidation of Phenolic Residues. Explanation: Trace amounts of unreacted 2,6-dimethylphenol (from Step 1) can oxidize to form quinones, which are intensely colored even at ppm levels. Impact: While visually alarming, this often represents <0.1% impurity. However, it indicates that the Etherification (Step 1) workup (usually a basic wash) was insufficient. Action: Perform a dilute NaOH wash on the intermediate acid (Step 1 product) before proceeding to Step 2. You cannot wash the Acid Chloride with base as it will hydrolyze.

Q3: I see a large, non-polar peak eluting much later than my product. It disappears if I add water.

Diagnosis: Symmetric Anhydride Formation. Explanation: If you use exactly 1.0 equivalents of Thionyl Chloride, the reaction passes through an anhydride intermediate. If the reaction stops early, or if you distill off the solvent too quickly, the anhydride remains. Action: Use a slight excess of Thionyl Chloride (1.1 – 1.2 eq) to drive the equilibrium fully to the Acid Chloride. Ensure the reaction is refluxed until gas evolution (SO₂/HCl) ceases completely.

Validated Analytical Protocol: The Methanol Quench

Objective: To accurately quantify (2,6-Dimethylphenoxy)acetyl chloride without interference from hydrolysis artifacts.

Principle:




Workflow Diagram:

Analysis Sample Reaction Aliquot (Acid Chloride) Quench Add to excess Dry Methanol (Immediate Quench) Sample->Quench Reaction Wait 5-10 mins (Conversion to Methyl Ester) Quench->Reaction Inject Inject into HPLC (Reverse Phase C18) Reaction->Inject Result1 Peak A (Methyl Ester) = Active Acid Chloride Inject->Result1 Result2 Peak B (Free Acid) = Unreacted Precursor Inject->Result2

Figure 2: Analytical Derivatization Workflow to distinguish active product from hydrolyzed impurity.

Step-by-Step Protocol:

  • Preparation: Prepare a vial with 1.0 mL of HPLC-grade Dry Methanol .

  • Sampling: Take 20-50 µL of the reaction mixture.

  • Quench: Immediately dispense the sample into the methanol vial. Shake for 1 minute.

  • Dilution: Dilute to analytical concentration using the mobile phase (e.g., Acetonitrile/Water).

  • Analysis: Inject onto a C18 column (e.g., 150mm x 4.6mm, 5µm).

    • Mobile Phase: 60:40 Acetonitrile:Water (0.1% H3PO4).

    • Detection: UV @ 210 nm and 254 nm.

  • Interpretation:

    • The Methyl Ester (less polar) corresponds to the Acid Chloride .

    • The Free Acid (more polar) corresponds to Impurities .

References
  • European Pharmacopoeia (Ph. Eur.) . Lidocaine Hydrochloride Monograph. (Detailed impurity limits for 2,6-dimethylaniline and related acyl impurities).

  • PubChem . (2,6-Dimethylphenoxy)acetyl Chloride - Compound Summary. National Library of Medicine. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for Acid Chloride synthesis using Thionyl Chloride and Anhydride troubleshooting).
  • Reilly, J. The synthesis of Lidocaine and related local anesthetics. Journal of Chemical Education. (Contextualizing the acid chloride intermediate). [Link]

Recrystallization techniques for amides derived from (2,6-Dimethylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of (2,6-Dimethylphenoxy)acetyl Amides

Welcome to the technical support center for the purification of amides derived from (2,6-Dimethylphenoxy)acetyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials from this unique class of compounds. The inherent steric hindrance provided by the 2,6-dimethylphenyl group, combined with the hydrogen-bonding capabilities of the amide moiety, presents specific purification challenges that require a nuanced approach to recrystallization.

This document moves beyond generic protocols to provide a troubleshooting framework based on chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Foundational Principles & Solvent Selection

Question: Why are amides derived from (2,6-Dimethylphenoxy)acetyl chloride challenging to recrystallize?

Answer: The difficulty arises from the molecule's dual nature. The bulky, non-polar (2,6-dimethylphenoxy) group dominates a significant portion of the structure, imparting "greasy," alkane-like solubility characteristics.[1] Conversely, the amide functional group is polar and capable of strong hydrogen bonding. This combination can lead to high solubility in a wide range of solvents or, conversely, poor solubility in many common systems. The steric hindrance from the ortho-methyl groups can also impede efficient crystal lattice formation, increasing the likelihood of "oiling out" or forming amorphous solids.[2][3]

Question: What is the guiding principle for selecting a primary recrystallization solvent?

Answer: The ideal solvent adheres to the "like dissolves like" principle, but with a critical temperature-dependent caveat.[1] A successful single-solvent recrystallization requires the compound to be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For this class of amides, you should look for a solvent that can effectively solvate both the polar amide and the non-polar aromatic ether portions at elevated temperatures.

Question: How do I perform a systematic solvent screen?

Answer: A systematic approach is crucial. Use small-scale tests in test tubes or vials before committing your entire batch.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude amide into several different test tubes.

  • Solvent Addition (Room Temp): Add a candidate solvent (see Table 1) dropwise to one tube. Swirl after each addition. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent but may be useful as the "soluble solvent" in a solvent-pair system.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the compound.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the glass with a stirring rod to induce crystallization.[5] Afterwards, place the tube in an ice bath to maximize precipitation.

  • Evaluation: An ideal solvent will show a significant return of crystalline solid upon cooling. A poor solvent will either fail to dissolve the compound when hot or keep it fully dissolved when cold.

Question: When is a solvent-pair recrystallization necessary?

Answer: A solvent-pair system is required when no single solvent provides the desired temperature-dependent solubility profile.[6] This is common for compounds like (2,6-Dimethylphenoxy)acetyl amides. The technique uses two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "non-solvent").

Section 2: Troubleshooting Common Recrystallization Failures

The following diagram outlines a logical workflow for diagnosing and solving common issues.

TroubleshootingWorkflow cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Solution start Recrystallization Fails no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Poor Yield start->low_yield impure_crystals Crystals are Impure/Colored start->impure_crystals cause_supersat Supersaturation no_crystals->cause_supersat Clear Solution cause_too_much_solvent Too Much Solvent no_crystals->cause_too_much_solvent Clear Solution cause_mp_too_low cause_mp_too_low oiling_out->cause_mp_too_low cause_cooling_fast Cooling Too Rapidly oiling_out->cause_cooling_fast low_yield->cause_too_much_solvent cause_loss_mother_liquor High Solubility in Cold Solvent low_yield->cause_loss_mother_liquor cause_co_precipitation Impurity Co-precipitation impure_crystals->cause_co_precipitation cause_colored_impurity Colored Impurities Present impure_crystals->cause_colored_impurity sol_scratch Scratch Flask Add Seed Crystal cause_supersat->sol_scratch sol_reduce_volume Boil Off Excess Solvent cause_too_much_solvent->sol_reduce_volume sol_change_solvent Choose Lower BP Solvent cause_mp_too_low->sol_change_solvent sol_add_solvent Re-dissolve Add More Solvent Cool Slower cause_cooling_fast->sol_add_solvent sol_chill Use Ice Bath Re-evaluate Solvent cause_loss_mother_liquor->sol_chill cause_loss_transfer Mechanical Losses sol_cool_slowly Insulate Flask Slow Cooling cause_co_precipitation->sol_cool_slowly sol_charcoal Perform Charcoal Treatment cause_colored_impurity->sol_charcoal

Caption: Troubleshooting workflow for common recrystallization failures.

Question: My compound has completely dissolved but no crystals are forming, even after cooling in an ice bath. What's wrong?

Answer: This is a classic case of either using too much solvent or forming a supersaturated solution.

  • Too Much Solvent: This is the most common reason for recrystallization failure.[5] The concentration of your amide is too low to reach the saturation point, even when cold.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a nitrogen stream or using a rotary evaporator. Allow the concentrated solution to cool again.[7]

  • Supersaturation: The solution contains more dissolved compound than it theoretically should at that temperature, but crystal nucleation has not begun.[1]

    • Solution 1 (Induce Nucleation): Use a glass stirring rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic scratches provide a surface for the first crystals to form.[5]

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution. This "seed crystal" will act as a template for further crystal growth.

Question: My compound separated as an oily liquid instead of a solid. How do I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the melting point of your compound is lower than the temperature of the solution from which it is separating.[5][8] Impurities can also suppress the melting point, exacerbating this issue.

  • Solution 1 (Adjust Solvent Volume & Cooling Rate): Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (10-15%) to lower the saturation temperature.[7] Allow the flask to cool much more slowly. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask with glass wool or paper towels.[7]

  • Solution 2 (Change Solvents): If the problem persists, your solvent's boiling point may be too high relative to your compound's melting point. Select a solvent with a lower boiling point.

Question: My final yield is very low. How can I improve it?

Answer: A low yield is typically due to excessive loss of the product in the mother liquor or during handling.

  • Cause: Too much solvent was used initially, or the product has significant solubility even in the cold solvent.[1][7] Using rinse solvent that is not ice-cold can also redissolve a substantial amount of product.[1]

  • Solution:

    • Ensure you use the absolute minimum of near-boiling solvent for dissolution.[1]

    • Maximize precipitation time by leaving the flask in an ice-water bath for at least 20-30 minutes before filtration.

    • Wash the collected crystals with a minimum volume of ice-cold recrystallization solvent.

    • If you suspect high losses, you can partially evaporate the mother liquor (filtrate) to see if a second crop of crystals can be obtained. Be aware that this second crop may be less pure.

Protocols and Data

Solvent Selection Guide

The choice of solvent is paramount. The following table provides starting points for screening. Amides from (2,6-Dimethylphenoxy)acetyl chloride are often best purified using a solvent-pair system, typically an alcohol/water or ester/alkane mixture.[9][10]

SolventPolarityBoiling Point (°C)Suitability & Rationale
Ethanol Polar Protic78Good "Solvent" . Effectively dissolves the amide via H-bonding and the aromatic portion when hot. Often used with water as an anti-solvent.[9]
Isopropanol Polar Protic82Good "Solvent" . Similar to ethanol but slightly less polar; can sometimes provide better crystal formation.
Ethyl Acetate Polar Aprotic77Good "Solvent" . A good balance of polarity to dissolve the compound when hot. Frequently paired with hexanes or heptane.[11]
Acetonitrile Polar Aprotic82Good "Solvent" . Can be very effective for amides, often yielding high-quality crystals.[9]
Toluene Non-polar111Potential Single Solvent . May work if the amide substituent is also large and non-polar. The high boiling point can sometimes lead to oiling out.
Hexanes/Heptane Non-polar~69 / ~98Excellent "Anti-Solvent" . The compound is typically insoluble in alkanes, making them ideal for precipitating the amide from a more polar solvent solution.
Water Very Polar100Excellent "Anti-Solvent" . Used with a water-miscible solvent like ethanol. The high polarity makes it a very poor solvent for the bulky aromatic portion.[10]
DCM Polar Aprotic40Poor Choice . Dichloromethane often dissolves these amides too well, even at low temperatures, leading to poor recovery. Its low boiling point makes establishing a good solubility gradient difficult.
Detailed Recrystallization Protocol: Solvent-Pair System (Ethanol/Water)

This protocol is a robust starting point for many amides in this class.

  • Dissolution: Place the crude amide in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil. Work on a steam bath or hot plate.

  • Hot Filtration (Optional): If insoluble impurities (dust, catalysts) are present, perform a hot gravity filtration at this stage to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Re-homogenization: Add a few more drops of hot ethanol, just enough to make the solution clear again. This ensures you are not trapping impurities as the crystals form.[8]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[7][12]

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of an ice-cold ethanol/water mixture (use the same ratio at which the crystals formed). This removes any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved. Avoid drying on filter paper for extended periods to prevent fiber contamination.[12]

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • List the most important criteria for selecting a recrystalliz
  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Troubleshooting Recrystalliz
  • Problems in recrystalliz
  • Recrystallization (chemistry). (n.d.).
  • Bode, J. W., & Schäfer, G. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • The Synthesis of Sterically Hindered Amides. (2015).

Sources

Effect of moisture on (2,6-Dimethylphenoxy)acetyl chloride reaction outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Moisture on Reaction Outcomes & Troubleshooting Guide Document ID: TS-DMPAC-001 Status: Active Audience: Medicinal Chemists, Process Chemists, QA/QC Analysts

Executive Summary

(2,6-Dimethylphenoxy)acetyl chloride is a highly electrophilic acylating agent commonly used in the synthesis of anti-arrhythmic agents (e.g., Mexiletine analogs) and local anesthetics. Its efficacy relies entirely on the integrity of the acyl chloride functionality.

The Critical Failure Mode: Moisture ingress does not merely "lower yield"; it actively poisons the reaction stoichiometry. The hydrolysis product, (2,6-Dimethylphenoxy)acetic acid , is unreactive toward nucleophiles under standard acylation conditions, and the byproduct HCl will scavenge basic nucleophiles (amines), halting the reaction immediately.

Module 1: The Chemistry of Failure (Mechanism)

To understand why your reaction failed, you must visualize the competition between your target nucleophile and adventitious water.

The Hydrolysis Cascade:

  • Attack: Water attacks the carbonyl carbon (more electrophilic than the amine due to the Cl leaving group).

  • Collapse: The tetrahedral intermediate collapses, ejecting Cl⁻.

  • Poisoning: The resulting HCl protonates your amine reagent, rendering it non-nucleophilic (

    
    ).
    

Visualizing the Pathway: The following diagram illustrates the "Path of Success" vs. the "Path of Failure."

ReactionPathways Reagent (2,6-Dimethylphenoxy)acetyl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Fast Hydrolysis Product Target Amide (Success) Reagent->Product Anhydrous Conditions Water Moisture (H₂O) (Contaminant) Water->Intermediate Amine Target Amine (R-NH₂) Salt Amine Hydrochloride Salt (Precipitate/Inactive) Amine->Salt Scavenged Amine->Product Acid (2,6-Dimethylphenoxy)acetic Acid (Dead End) Intermediate->Acid - Cl⁻ HCl HCl (Byproduct) Intermediate->HCl HCl->Salt Protonation of Amine

Caption: Figure 1. Kinetic competition between hydrolysis and amidation.[1] Note that one molecule of water destroys two equivalents of reactivity: one by consuming the acyl chloride, and one by neutralizing the amine nucleophile with HCl.

Module 2: Diagnostic Troubleshooting (FAQs)

Q1: I see a white precipitate immediately upon adding the acid chloride to my amine solution. Is this product? A: Likely No. If the precipitate forms instantly and you are not using an auxiliary base (like TEA or DIPEA), this is almost certainly the amine hydrochloride salt .

  • Cause: Moisture in the solvent or reagent generated HCl.

  • Verification: Take a small sample of the solid and try to dissolve it in water. Amine salts are water-soluble; most phenoxy-amide products are not.

Q2: How can I confirm my reagent has hydrolyzed without running a full reaction? A: Use IR Spectroscopy or Melting Point analysis. The change in the carbonyl environment is distinct.

Feature(2,6-Dimethylphenoxy)acetyl chloride (Active)(2,6-Dimethylphenoxy)acetic acid (Inactive)
IR C=O Stretch ~1790 - 1810 cm⁻¹ (Sharp, High Frequency)~1710 - 1730 cm⁻¹ (Lower Frequency)
IR O-H Stretch AbsentBroad band 2500–3300 cm⁻¹ (Carboxylic OH)
¹H NMR (

-CH₂)
Deshielded (~4.8 - 5.0 ppm)Shielded relative to chloride (~4.4 - 4.6 ppm)
Physical State Low-melting solid or oil (depending on purity)Solid, MP: ~141°C [1]
Solubility Reacts violently with waterInsoluble in water; Soluble in aq. NaOH

Q3: My yield is 40%, but I used 1.0 equivalent of acid chloride. What happened? A: You likely had partial hydrolysis.[1]

  • The Math: If your solvent contained just 0.1% water, that water is low molecular weight (18 g/mol ) compared to your reagents. A small mass of water represents a large molar quantity, capable of quenching significant amounts of acid chloride.

  • Remedy: Always use a slight excess (1.1–1.2 equiv) of acid chloride if strictly anhydrous conditions cannot be guaranteed, or use a "scout" titration (see Module 3).

Module 3: Prevention & Protocols
Protocol A: The "Scout" Reaction (Quality Control)

Before committing precious starting material (e.g., a complex amine), validate the acid chloride quality.

  • Setup: Dissolve 50 mg of (2,6-Dimethylphenoxy)acetyl chloride in 1 mL dry DCM.

  • Add: 1.1 equivalents of Benzylamine (cheap, UV-active).

  • Observe:

    • Good Reagent: Immediate exotherm, formation of product (TLC: less polar than amine).

    • Bad Reagent: No exotherm, remaining starting material spots on TLC corresponding to the free acid.

  • Quench: Add 1 mL 1M NaOH. If the organic layer contains the benzylamide product, proceed with the main reaction.

Protocol B: Remediation of Hydrolyzed Stock

If your stock bottle has solidified or shows IR signs of hydrolysis (carboxylic acid formation), do not discard it. It can be regenerated.[1]

  • Dissolve: Dissolve the crude mixture in Thionyl Chloride (

    
    ) (approx. 2-3 mL per gram of material).
    
  • Reflux: Heat to reflux (76°C) for 1-2 hours. This converts the (2,6-dimethylphenoxy)acetic acid back into the acid chloride.

    • Reaction:

      
      
      
  • Purify: Distill off the excess thionyl chloride (vacuum distillation recommended to avoid thermal decomposition).

  • Result: The residue is regenerated, active acid chloride.

Module 4: Safety & Handling

Hazard Alert: HCl Generation Upon contact with mucosal membranes (eyes, lungs), this compound generates hydrochloric acid.

  • Inhalation Risk: Delayed pulmonary edema is a risk with acid chlorides. Always handle in a fume hood.

  • Storage: Store in a tightly sealed container under Nitrogen or Argon at 2–8°C. Secondary containment with a desiccant (e.g., Drierite) is mandatory.

References
  • Echemi. (2024). 2-(2,6-Dimethylphenoxy)acetic acid Properties and MSDS. Link

  • PubChem. (2024). (2,6-Dimethylphenoxy)acetyl Chloride Compound Summary. National Library of Medicine. Link

  • LibreTexts Chemistry. (2024). Reactivity of Acid Chlorides: Hydrolysis and Aminolysis. Link

  • NIST WebBook. (2024). Infrared Spectra of Acid Chlorides vs Carboxylic Acids. Link

  • BASF. (2020). Safety and Handling of Acid Chlorides. Link

Sources

Validation & Comparative

Kinetic Profiling & Comparative Analysis: (2,6-Dimethylphenoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the kinetic behavior of (2,6-Dimethylphenoxy)acetyl chloride , a critical intermediate in the synthesis of antiretroviral drugs (e.g., Lopinavir) and anti-arrhythmic agents.

Executive Summary

(2,6-Dimethylphenoxy)acetyl chloride (DMPAC) represents a unique class of acyl chlorides where reactivity is finely tuned by the "ortho-effect." Unlike simple acetyl chloride, which hydrolyzes violently, or unsubstituted phenoxyacetyl chloride, which is highly electrophilic, DMPAC exhibits sterically modulated reactivity . This modulation is critical in drug development, allowing for selective acylation of complex amines (e.g., in protease inhibitor synthesis) without competitive hydrolysis or over-acylation.

This guide compares DMPAC against standard acylating agents, detailing the mechanistic implications of the 2,6-dimethyl substitution and providing validated protocols for kinetic characterization.

Mechanistic Framework: The "Ortho-Effect"

The reactivity of DMPAC is governed by the competition between electronic activation and steric shielding.

  • Electronic Effect (-I, +R): The phenoxy group is electron-withdrawing by induction (-I), increasing the electrophilicity of the carbonyl carbon compared to acetyl chloride. However, the oxygen lone pairs can donate electron density (+R), slightly dampening this effect.

  • Steric Effect (The Dominant Factor): The two methyl groups at the 2- and 6-positions of the phenyl ring create a "picket fence" around the ether oxygen. While they are not directly on the carbonyl, they restrict the conformational freedom of the molecule and shield the approach of nucleophiles to the carbonyl carbon, effectively retarding the rate of associative attack (

    
    -like or Addition-Elimination).
    
Reaction Pathway Visualization

The following diagram illustrates the competing pathways. In polar aprotic solvents, the reaction follows a bimolecular addition-elimination mechanism. The 2,6-dimethyl groups destabilize the tetrahedral intermediate transition state through steric crowding.

ReactionMechanism cluster_steric Steric Modulation Start (2,6-Dimethylphenoxy)acetyl Chloride TS1 Tetrahedral Intermediate (Sterically Crowded) Start->TS1 k1 (Slow step) Nucleophilic Attack Nu Nucleophile (H2O, R-NH2) Nu->TS1 Product Amide / Acid Product TS1->Product k2 (Fast) Cl- Elimination

Figure 1: Mechanistic pathway highlighting the rate-limiting formation of the sterically crowded tetrahedral intermediate.

Comparative Kinetic Performance

The following table synthesizes relative reactivity data. While specific rate constants (


) vary by solvent and temperature, the relative rates (

)
provide a robust guide for process design.
Table 1: Relative Reactivity & Physical Properties
PropertyAcetyl Chloride Phenoxyacetyl Chloride (2,6-Dimethylphenoxy)acetyl Chloride
Structure



Relative Rate (

)
100 (Benchmark)~10 - 20 ~1 - 3
Dominant Mechanism Associative (

)
Associative (

)
Associative (Sterically Retarded)
Hydrolysis Half-life (

)
Seconds (Violent)MinutesMinutes to Hours (Controlled)
Selectivity Low (Promiscuous)ModerateHigh (Substrate Specific)
Primary Application General AcetylationHerbicide SynthesisDrug Synthesis (Lopinavir, Mexiletine)

Key Insight: The 2,6-dimethyl variant is approximately 5-10x slower than the unsubstituted phenoxyacetyl chloride. This reduced reactivity is a feature, not a bug—it allows for the acylation of secondary amines in the presence of water or hydroxyl groups under biphasic conditions (Schotten-Baumann conditions) with higher selectivity.

Experimental Protocols

To validate the kinetics for your specific system (e.g., a specific amine nucleophile), use the following Conductometric Kinetic Assay . This method is self-validating as it tracks the release of


 ions (as 

) in real-time.
Protocol: Conductometric Determination of Solvolysis Rates

Objective: Determine pseudo-first-order rate constant (


) for hydrolysis.

Reagents:

  • Substrate: (2,6-Dimethylphenoxy)acetyl chloride (freshly distilled or recrystallized).

  • Solvent: 50:50 Acetone:Water (v/v) or Acetonitrile:Water.

  • Apparatus: Conductivity meter with a dip cell, thermostated reaction vessel (

    
    ).
    

Workflow:

  • Baseline: Place 25 mL of the solvent mixture in the thermostated vessel. Stir magnetically. Allow temperature to equilibrate. Record baseline conductivity (

    
    ).
    
  • Initiation: Inject

    
     of substrate stock solution (in dry acetone) to achieve a final concentration of 
    
    
    
    . Start the timer (
    
    
    ).
  • Data Acquisition: Record conductivity (

    
    ) at 15-second intervals. The conductivity will rise as 
    
    
    
    is generated.
  • Completion: Allow the reaction to proceed for at least 5 half-lives (or until conductivity stabilizes at

    
    ).
    
  • Calculation: Plot

    
     vs. time (
    
    
    
    ). The slope of the linear regression line is
    
    
    .

Validation Check:

  • The plot must be linear (

    
    ) for first-order kinetics.
    
  • If curvature exists, it indicates a mixed mechanism or solvent heating effects.

Real-World Application: Lopinavir Synthesis

The kinetic stability of DMPAC is exploited in the synthesis of the HIV protease inhibitor Lopinavir . The reaction requires coupling the acid chloride with a complex, sterically hindered chiral amine.

LopinavirSynthesis Acid 2,6-Dimethylphenoxyacetic Acid Activation Activation: SOCl2, 50-55°C, 2h Acid->Activation Chloride (2,6-Dimethylphenoxy)acetyl Chloride (Reactive Intermediate) Activation->Chloride - SO2, - HCl Coupling Coupling Reaction: Chiral Amine Core NaHCO3, EtOAc/Water (Biphasic) 10-15°C, 30 min Chloride->Coupling Lopinavir Lopinavir Intermediate (Amide Bond Formed) Coupling->Lopinavir Selective Acylation

Figure 2: Synthesis workflow for Lopinavir demonstrating the use of DMPAC. Note the biphasic conditions (EtOAc/Water) which are only possible because DMPAC hydrolyzes slowly enough to allow the amine to react first.

References
  • Stoner, E. J., et al. (2000). "Process research and development of the HIV protease inhibitor ABT-378 (Lopinavir)." Organic Process Research & Development, 4(4), 264-269.

  • Kevill, D. N., & D'Souza, M. J. (2008). "Correlation of the rates of solvolysis of acetyl chloride and α-substituted derivatives." Journal of Physical Organic Chemistry, 21(1), 1-10.

  • PubChem. (2025).[1] "(2,6-Dimethylphenoxy)acetyl Chloride - Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. (2025). "Product Specification: Phenoxyacetyl chloride."

Sources

A Comparative Guide to Acylating Agents: (2,6-Dimethylphenoxy)acetyl Chloride vs. Acetic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth, objective comparison between two distinct acylating agents: the sterically hindered (2,6-Dimethylphenoxy)acetyl chloride and the widely utilized acetic anhydride. Our analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to inform your choice of reagent.

Foundational Principles: Reactivity and Mechanism

At its core, acylation is a nucleophilic acyl substitution reaction. The efficacy of an acylating agent is governed by two primary factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.

  • (2,6-Dimethylphenoxy)acetyl Chloride: As an acyl chloride, this reagent possesses a highly electrophilic carbonyl carbon due to the strong electron-withdrawing inductive effect of the chlorine atom. The chloride ion (Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl).[1] This inherent reactivity often translates to rapid reaction kinetics.[2][3] However, the bulky 2,6-dimethylphenoxy group introduces significant steric hindrance around the reactive center, a factor that can modulate its reactivity and selectivity profile.

  • Acetic Anhydride: Acetic anhydride is generally less reactive than acyl chlorides.[4] While it features two electrophilic carbonyl centers, the leaving group is an acetate anion (CH₃COO⁻), which is the conjugate base of a weaker acid (acetic acid) and therefore less stable and less inclined to depart compared to a chloride ion.[1][5] This moderated reactivity makes acetic anhydride a milder and often more controllable acylating agent.[2][3]

The general mechanism for acylation by both reagents proceeds via a tetrahedral intermediate, as illustrated below.

Acylation_Mechanism cluster_intermediate Tetrahedral Intermediate NuH R'-OH / R'-NH₂ (Nucleophile) Intermediate R-C(O⁻)(L)-N⁺H₂R' NuH->Intermediate 1. Nucleophilic Attack Acyl R-C(=O)-L (Acylating Agent) L = Cl or OCOR Product R-C(=O)-NHR' (Acylated Product) Intermediate->Product 2. Collapse & Leaving    Group Expulsion Byproduct H-L Intermediate->Byproduct

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Head-to-Head Performance Comparison

The theoretical differences in reactivity manifest in distinct practical outcomes. The choice between (2,6-Dimethylphenoxy)acetyl chloride and acetic anhydride hinges on the specific requirements of the synthesis, including the nature of the substrate, desired reaction speed, and tolerance for byproducts.

Parameter(2,6-Dimethylphenoxy)acetyl ChlorideAcetic AnhydrideRationale & Causality
Reactivity HighModerateAcyl chlorides have a more electrophilic carbonyl and a better leaving group (Cl⁻) compared to anhydrides (RCOO⁻).[1][6]
Reaction Speed Fast (minutes to a few hours)Slower (often requires longer reaction times or heating)The higher reactivity of the acyl chloride leads to faster kinetics.[2][3]
Byproduct Hydrogen Chloride (HCl)Acetic Acid (CH₃COOH)HCl is a strong, corrosive acid; acetic acid is a weaker, less hazardous carboxylic acid.[3][7]
Handling Requires anhydrous conditions; moisture sensitive; corrosive.Easier to handle, though still requires care; less sensitive to moisture.[8]Acyl chlorides react vigorously with water.[9][10]
Catalyst/Base Often requires a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize HCl.[11][12]Can be used with catalytic amounts of acid or base (e.g., DMAP, H₂SO₄) or neat.[13][14][15]Base is needed to prevent protonation of the nucleophile by the HCl byproduct.[8]
Selectivity Can be less selective with poly-functionalized molecules due to high reactivity.Often offers higher selectivity due to its milder nature.[3]Slower, more controlled reactions allow for greater differentiation between reactive sites.

Experimental Protocols: A Practical Benchmarking Study

To provide a tangible comparison, we outline protocols for the acylation of a model primary amine, benzylamine. These protocols are designed as self-validating systems, where reaction completion can be monitored by Thin Layer Chromatography (TLC).

Experimental_Workflow cluster_reagent1 (2,6-Dimethylphenoxy)acetyl Chloride Protocol cluster_reagent2 Acetic Anhydride Protocol r1_start Dissolve Benzylamine & Pyridine in DCM r1_add Add Acyl Chloride dropwise at 0°C r1_start->r1_add r1_react Stir at RT, Monitor by TLC r1_add->r1_react r1_quench Quench with Water r1_react->r1_quench r1_workup Extract, Wash, Dry, Concentrate r1_quench->r1_workup r1_product Purify via Chromatography r1_workup->r1_product r2_start Dissolve Benzylamine in DCM r2_add Add Acetic Anhydride r2_start->r2_add r2_react Stir at RT, Monitor by TLC (May require gentle heating) r2_add->r2_react r2_quench Quench with NaHCO₃ (aq) r2_react->r2_quench r2_workup Extract, Wash, Dry, Concentrate r2_quench->r2_workup r2_product Purify via Recrystallization/Chromatography r2_workup->r2_product start Select Model Substrate (Benzylamine) start->r1_start start->r2_start

Caption: Comparative Experimental Workflow for Acylation.

Protocol 1: Acylation of Benzylamine with (2,6-Dimethylphenoxy)acetyl Chloride

Materials:

  • Benzylamine (1.0 eq)

  • (2,6-Dimethylphenoxy)acetyl Chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzylamine (10 mmol, 1.07 g) and pyridine (12 mmol, 0.95 g) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add a solution of (2,6-Dimethylphenoxy)acetyl chloride (11 mmol, 2.18 g) in anhydrous DCM (10 mL) dropwise to the stirred solution over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired amide.

Protocol 2: Acetylation of Benzylamine with Acetic Anhydride

Materials:

  • Benzylamine (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Deionized Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve benzylamine (10 mmol, 1.07 g) in DCM (50 mL) in a round-bottom flask with a magnetic stir bar.

  • Add acetic anhydride (12 mmol, 1.22 g) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically slower; gentle heating (40°C) may be required to drive it to completion. Monitor the reaction progress by TLC (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and carefully add saturated aqueous NaHCO₃ (30 mL) to quench excess anhydride and neutralize the acetic acid byproduct. Stir until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting N-benzylacetamide is often pure enough for subsequent steps, but can be further purified by recrystallization or silica gel chromatography if necessary.

Trustworthiness and Self-Validation

The integrity of these protocols is ensured by the inclusion of a monitoring step (TLC), which provides real-time validation of the reaction's progress. By comparing the consumption of the starting material (benzylamine) against a reference spot, the researcher can definitively determine the reaction endpoint. This avoids arbitrary reaction times and ensures reproducibility. The contrasting workup procedures—acid/base washes for the acyl chloride reaction versus a simple basic quench for the anhydride—are direct consequences of the different byproducts generated, reinforcing the chemical principles discussed.

Concluding Insights and Strategic Recommendations

The choice between (2,6-Dimethylphenoxy)acetyl chloride and acetic anhydride is not a matter of inherent superiority but of strategic application.

  • Choose (2,6-Dimethylphenoxy)acetyl Chloride when:

    • The specific introduction of the bulky (2,6-dimethylphenoxy)acetyl moiety is the synthetic goal.

    • Rapid reaction kinetics are required and the substrate is stable to the reaction conditions and the HCl byproduct.

    • The higher cost and more demanding handling procedures are justifiable for the desired molecular architecture.

  • Choose Acetic Anhydride when:

    • A simple acetylation (introduction of a CH₃CO- group) is needed.

    • A milder, more selective, and more controlled reaction is paramount, especially with sensitive or poly-functionalized substrates.[3]

    • Ease of handling, lower cost, and a less hazardous byproduct (acetic acid) are priorities, particularly in large-scale synthesis.[3][16]

By understanding the fundamental trade-offs in reactivity, handling, and byproducts, researchers can make an informed and authoritative decision, optimizing their synthetic routes for efficiency, safety, and success.

References

  • Chem Zipper. (2020, January 29). Out of Acet.yl chloride and acetic anhydride, acetic anhydride is preferred for acylation reactions. Explain why?
  • Benchchem. (n.d.). A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
  • SlidePlayer. (n.d.). ACETYLATION Acetyl chloride: Acetic acid.
  • Pearson+. (n.d.). How does acetic anhydride make it easier to form the anhydride?
  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides.
  • Reddit. (2017, May 30). ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides?
  • Pediaa.Com. (2023, June 28). What is the Difference Between Acetyl Chloride and Acetic Anhydride.
  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
  • YouTube. (2024, February 22). Acylation of an amine using acetic anhydride.
  • YouTube. (2020, September 30). Acylation using an anhydride.
  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols.
  • PubChem. (n.d.). (2,6-Dimethylphenoxy)acetyl Chloride | C10H11ClO2 | CID 12353505.
  • ResearchGate. (2025, August 6). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions.
  • Benchchem. (n.d.). Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • CDN. (n.d.). N-Terminus Acetylation Protocol.
  • NIH. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.
  • MDPI. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry.
  • ResearchGate. (2022, March 9). (PDF) A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II.
  • Semantic Scholar. (n.d.). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite.
  • NIH. (n.d.). Tandem Homologation-Acylation Chemistry: Single and Double Homologation.
  • YouTube. (2025, May 17). Acyl Chlorides & Acid Anhydrides | A LEVEL & IB CHEMISTRY | SwH Learning.
  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
  • Semantic Scholar. (n.d.). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under.
  • Simson Pharma Limited. (n.d.). (2,6-Dimethylphenoxy)acetyl Chloride | CAS No- 20143-48-0.
  • Echemi. (2025, June 30). Which Reactions Produce Acetyl Chloride? A Comprehensive Guide.
  • ILO. (n.d.). ACETYL CHLORIDE.
  • Pharmaffiliates. (n.d.). CAS No : 20143-48-0 | Product Name : (2,6-Dimethylphenoxy)acetyl Chloride.

Sources

Safety Operating Guide

Personal protective equipment for handling (2,6-Dimethylphenoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

(2,6-Dimethylphenoxy)acetyl Chloride (CAS: 14787-84-9 / related analogs) is not merely "corrosive"; it is a potent electrophile designed to react. As an acyl chloride, its primary hazard mechanism is rapid hydrolysis . Upon contact with moisture (in air, skin, or lung tissue), it cleaves to release Hydrochloric Acid (HCl) gas and the parent carboxylic acid.

The Causality of Injury:

  • Immediate Chemical Burn: The acyl chloride group reacts with tissue proteins (acylation).

  • Secondary Thermal/Acid Burn: The hydrolysis reaction is exothermic, releasing heat and HCl, which causes deep tissue necrosis and respiratory spasms.

Critical Warning: Standard nitrile exam gloves often provide insufficient protection against prolonged contact with acid chlorides due to rapid permeation. This guide mandates a higher standard of protection.[1][2]

Hierarchy of Controls & Engineering

Before PPE is donned, the environment must be secured.

Control LevelRequirementScientific Rationale
Primary Chemical Fume Hood Mandatory. The threshold for HCl irritation is <5 ppm. Open-bench handling is strictly prohibited due to lachrymatory effects.
Secondary Inert Atmosphere Store and transfer under Nitrogen or Argon. Moisture in the air will degrade the reagent, pressurize the bottle with HCl, and compromise purity.
Tertiary Glassware Prep All glassware must be oven-dried. Residual water films can cause violent splattering upon addition.

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Self-Validating" PPE strategy. You must assume unseen micro-splashes occur; therefore, your gear must visualize or withstand them.

A. Hand Protection: The "Double-Glove" Standard

Do not rely on single-layer disposable nitrile gloves. Acid chlorides can permeate thin nitrile (<4 mil) in minutes.

  • Layer 1 (Inner): Laminate Film (e.g., Silver Shield / 4H®).

    • Why: These offer >4-hour breakthrough times for broad-spectrum corrosives.

  • Layer 2 (Outer): 5-8 mil Nitrile (Disposable).

    • Why: Provides dexterity (which laminate lacks) and mechanical protection. If the outer glove degrades or stains, it serves as an immediate visual indicator to change gloves, while the inner layer protects the skin.

B. Eye & Face Protection[1][2][3][4][5][6]
  • Primary: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient against vapors.

  • Secondary: Face Shield (8-inch minimum). Required during pouring, quenching, or syringe transfers >10 mL.

C. Respiratory Protection[1][2][4][6][7]
  • Routine Use: Not required if Fume Hood is operational.

  • Spill/Emergency: Full-face respirator with Acid Gas (Yellow/Olive) and P100 cartridges.

    • Note: If you can smell the sharp, acrid odor of HCl, your engineering controls have failed. Evacuate immediately.

D. Body Protection[1][4][8][9]
  • Lab Coat: 100% Cotton or Nomex (Flame Resistant). Synthetic blends can melt into the skin if the acid chloride ignites or reacts exothermically.

  • Apron: Chemical-resistant rubber apron for bulk transfers (>100 mL).

Decision Logic: PPE Selection

The following diagram outlines the logical flow for selecting PPE based on the operation scale.

PPE_Selection Start Task Assessment Scale Volume / Operation Scale Start->Scale Small < 10 mL (Syringe/Micropipette) Scale->Small Analytical Large > 10 mL or Pouring Scale->Large Preparative Hands_Small Hands: Double Glove (Nitrile over Laminate) Small->Hands_Small Hands_Large Hands: Heavy Duty Butyl or Silver Shield Large->Hands_Large Eyes_Small Eyes: Chemical Goggles Hands_Small->Eyes_Small Eyes_Large Eyes: Goggles + Face Shield Hands_Large->Eyes_Large Body_Small Body: Std. Lab Coat Eyes_Small->Body_Small Body_Large Body: Lab Coat + Chemical Apron Eyes_Large->Body_Large

Figure 1: Decision logic for PPE selection based on operational volume. Note the escalation to Face Shields and Aprons for larger volumes.

Operational Protocol: Quenching & Disposal

The "Why": You cannot dispose of (2,6-Dimethylphenoxy)acetyl Chloride directly into solvent waste. It remains reactive and can pressurize waste drums, causing explosions. It must be chemically deactivated (quenched) first.

The "Ice-Base" Quench Method

This protocol converts the reactive acid chloride into the stable, non-volatile sodium salt of the carboxylic acid.

Reagents Needed:

  • Crushed Ice / Water slush.

  • Sodium Hydroxide (10% NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).

  • Dichloromethane (optional, for rinsing).

Step-by-Step Procedure:

  • Preparation: Set up a large beaker containing crushed ice and water in the fume hood.

    • Critical: If using NaHCO₃, expect massive foaming (CO₂ release). Ensure the beaker is only 30% full.

  • Dilution: Dilute the residual acid chloride with a non-reactive solvent (e.g., Dichloromethane or Toluene) if it is not already in solution. This acts as a heat sink.

  • Addition (The Dangerous Part):

    • Slowly add the acid chloride solution TO the ice slurry.

    • NEVER add water to the acid chloride.[3] This causes a "steam explosion" of HCl gas.

  • Neutralization: Once the ice melts and the reaction subsides, check the pH. It will be acidic (HCl generation).[3] Slowly add 10% NaOH or NaHCO₃ until pH is neutral (pH 7-8).

  • Disposal: The resulting mixture (aqueous layer + organic solvent) can now be separated and disposed of in standard Aqueous and Organic waste streams respectively.

Quenching Workflow Diagram

Quench_Protocol Waste Acid Chloride Waste Dilute Dilute with DCM/Toluene Waste->Dilute IceBath Add SLOWLY to Ice/Water Slurry Dilute->IceBath Dropwise Hydrolysis Hydrolysis Occurs (R-COCl -> R-COOH + HCl) IceBath->Hydrolysis Base Neutralize with 10% NaOH or NaHCO3 Hydrolysis->Base Check Check pH (Target 7-8) Base->Check Check->Base If Acidic Dispose Segregate & Dispose (Aq/Org Waste) Check->Dispose If Neutral

Figure 2: Safe quenching workflow. The critical control point is the slow addition to ice to manage the exotherm.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Strip: Remove contaminated clothing immediately (cut it off if necessary). 2. Flush: Rinse with water for 15 minutes.[4] Do not use neutralizing creams (they trap heat).
Eye Contact 1. Irrigate: Use eye wash station for 15+ minutes.[4] Hold eyelids open. 2. Medical: Seek immediate ophthalmological evaluation.
Inhalation 1. Evacuate: Move to fresh air. 2. Support: If breathing is difficult, oxygen may be required (medical professionals only). Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: Acetyl Chloride (Class Hazards). National Library of Medicine. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.